molecular formula C8H6ClNO5 B1427113 2-Chloro-5-methoxy-4-nitrobenzoic acid CAS No. 101581-13-9

2-Chloro-5-methoxy-4-nitrobenzoic acid

Cat. No.: B1427113
CAS No.: 101581-13-9
M. Wt: 231.59 g/mol
InChI Key: OJMMHUJTCVSTMS-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6ClNO5 and its molecular weight is 231.59 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-5-methoxy-4-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-5-methoxy-4-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methoxy-4-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMMHUJTCVSTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to 2-Chloro-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of 2-Chloro-5-methoxy-4-nitrobenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. In the absence of extensive publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic analysis and comparative data from structurally related compounds to predict and interpret its characteristic spectral signatures. This guide will cover the theoretical underpinnings and practical considerations for acquiring and analyzing its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data interpretation strategies are provided to empower researchers in their synthesis and characterization efforts.

Introduction: The Structural and Scientific Context

2-Chloro-5-methoxy-4-nitrobenzoic acid (CAS No. 101581-13-9) is a multifaceted organic compound featuring a benzoic acid backbone substituted with a chloro, a methoxy, and a nitro group.[1] The unique electronic interplay between the electron-donating methoxy group and the electron-withdrawing chloro and nitro groups imparts distinct chemical and physical properties to the molecule. Understanding its precise molecular structure is paramount for its application in drug design, synthesis of novel materials, and as an intermediate in various chemical transformations. Spectroscopic techniques are the cornerstone of such structural elucidation, providing a non-destructive window into the molecular architecture. This guide serves as a comprehensive resource for the spectroscopic characterization of this compound.

Molecular Structure and Predicted Spectroscopic Behavior

The strategic placement of substituents on the benzene ring creates a specific pattern of electronic distribution, which governs the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

Figure 1: Molecular Structure of 2-Chloro-5-methoxy-4-nitrobenzoic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Framework: The chemical shift of protons in ¹H NMR is highly sensitive to their local electronic environment. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.

Predicted Spectrum: For 2-Chloro-5-methoxy-4-nitrobenzoic acid, we anticipate two singlets in the aromatic region and one singlet for the methoxy protons.

  • Aromatic Protons:

    • The proton at C3 is flanked by the chloro and nitro groups, both of which are electron-withdrawing. This proton is expected to be significantly deshielded and appear as a singlet at a downfield chemical shift, likely in the range of 8.0 - 8.5 ppm .

    • The proton at C6 is positioned between the carboxylic acid and methoxy groups. The methoxy group is electron-donating, which would shift the signal upfield. However, the ortho-relationship to the carboxylic acid will have a deshielding effect. The net effect is a predicted singlet in the range of 7.0 - 7.5 ppm .

  • Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically around 3.9 - 4.1 ppm .

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet at a very downfield position, typically >10 ppm , and its visibility can be dependent on the solvent and concentration.

Data from Analogous Compounds: The ¹H NMR spectrum of 2-chloro-5-nitrobenzaldehyde shows aromatic protons with chemical shifts of 8.74, 8.39, and 7.71 ppm.[2] While the aldehyde group has a different electronic influence than a carboxylic acid, this provides a reasonable reference for the expected downfield shifts in a highly substituted, electron-deficient aromatic ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Framework: Similar to ¹H NMR, the chemical shifts in ¹³C NMR are dictated by the electronic environment of each carbon atom. Electronegative substituents and sp² hybridization generally lead to downfield shifts.

Predicted Spectrum: We expect to observe eight distinct signals in the ¹³C NMR spectrum, corresponding to the eight unique carbon atoms in the molecule.

  • Carboxylic Acid Carbon: The carboxyl carbon is highly deshielded due to the two attached oxygen atoms and will appear at the most downfield position, typically in the range of 165 - 175 ppm .

  • Aromatic Carbons:

    • C1 (ipso- to COOH): This carbon will be in the range of 130 - 135 ppm .

    • C2 (ipso- to Cl): The direct attachment of the electronegative chlorine atom will cause a downfield shift, predicted to be around 135 - 140 ppm .

    • C3: This carbon, adjacent to both the chloro and nitro groups, will be deshielded, with an expected chemical shift in the range of 125 - 130 ppm .

    • C4 (ipso- to NO₂): The strong electron-withdrawing effect of the nitro group will significantly deshield this carbon, with a predicted chemical shift in the range of 145 - 150 ppm .

    • C5 (ipso- to OCH₃): The electron-donating methoxy group will shield this carbon, but its sp² hybridization will still place it in the aromatic region, likely around 155 - 160 ppm .

    • C6: This carbon is influenced by the adjacent carboxylic acid and methoxy groups and is predicted to have a chemical shift in the range of 110 - 115 ppm .

  • Methoxy Carbon: The carbon of the methoxy group will appear at a characteristic upfield position, typically in the range of 55 - 60 ppm .

Data from Analogous Compounds: Spectral data for 2-chloro-5-nitrobenzoic acid and 2-chloro-4-nitrobenzoic acid are available and can serve as a basis for comparison.[3][4][5]

Carbon Atom Predicted Chemical Shift (ppm) for 2-Chloro-5-methoxy-4-nitrobenzoic acid
COOH165 - 175
C1130 - 135
C2135 - 140
C3125 - 130
C4145 - 150
C5155 - 160
C6110 - 115
OCH₃55 - 60
Table 1: Predicted ¹³C NMR Chemical Shifts.
Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic wavenumbers, providing a molecular fingerprint.

Predicted Salient Peaks:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is anticipated in the range of 1700-1725 cm⁻¹ , characteristic of the carbonyl group in an aromatic carboxylic acid.

  • C=C Stretch (Aromatic Ring): Several medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.

  • N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹ .

  • C-O Stretch (Methoxy and Carboxylic Acid): Strong absorptions corresponding to the C-O stretching vibrations of the methoxy and carboxylic acid groups are expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

  • C-Cl Stretch: A medium to weak absorption in the fingerprint region, typically around 700-800 cm⁻¹ , is expected for the C-Cl bond.

Data from Analogous Compounds: The NIST WebBook provides IR spectral data for 2-chloro-5-nitrobenzoic acid, which can be a useful reference.[6]

Functional Group Predicted IR Absorption Range (cm⁻¹) for 2-Chloro-5-methoxy-4-nitrobenzoic acid
O-H (Carboxylic Acid)2500-3300 (broad, strong)
C=O (Carboxylic Acid)1700-1725 (strong, sharp)
C=C (Aromatic)1450-1600 (medium-weak)
N-O (Nitro, asymmetric)1500-1570 (strong)
N-O (Nitro, symmetric)1300-1370 (strong)
C-O (Ether & Acid)1200-1300 and 1000-1100 (strong)
C-Cl700-800 (medium-weak)
Table 2: Predicted Key IR Absorption Bands.
Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern offers clues about the molecule's structure.

Predicted Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): The molecular weight of C₈H₆ClNO₅ is 231.59 g/mol .[1] Therefore, the mass spectrum should show a molecular ion peak at m/z = 231 and an M+2 peak at m/z = 233 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

  • Key Fragments:

    • Loss of OH (M-17): A peak at m/z = 214 corresponding to the loss of a hydroxyl radical from the carboxylic acid group is expected.

    • Loss of NO₂ (M-46): A significant peak at m/z = 185 resulting from the loss of the nitro group is likely.

    • Loss of COOH (M-45): A peak at m/z = 186 due to the loss of the entire carboxylic acid group is also probable.

    • Loss of CH₃ (M-15): A peak at m/z = 216 from the loss of a methyl radical from the methoxy group may be observed.

Data from Analogous Compounds: Mass spectral data for nitrobenzoic acids often show the loss of the nitro group and fragments from the carboxylic acid moiety.[7]

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. acq2 Tune and shim the probe for optimal magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H and ¹³C spectra using standard pulse sequences. acq2->acq3 proc1 Apply Fourier transformation to the raw data (FID). proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal. proc2->proc3 proc4 Integrate the peaks in the ¹H spectrum. proc3->proc4

Figure 2: Standard workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

  • Choice of Solvent: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if the compound has limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative. The acidic proton of the carboxylic acid is more likely to be observed in DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR because its protons and carbons are highly shielded, appearing at 0 ppm, and it is chemically inert.[8]

Infrared (IR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean. prep2 Place a small amount of the solid sample directly onto the crystal. prep1->prep2 prep3 Apply pressure using the anvil. prep2->prep3 acq1 Collect a background spectrum of the empty ATR. acq2 Collect the sample spectrum. acq1->acq2 proc1 The instrument software automatically subtracts the background from the sample spectrum. proc2 Identify and label the significant absorption peaks. proc1->proc2

Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Causality in Experimental Choices:

  • ATR vs. KBr Pellet: Attenuated Total Reflectance (ATR) is often preferred for its simplicity and speed, requiring minimal sample preparation. The traditional KBr pellet method can sometimes lead to issues with moisture and scattering.

Mass Spectrometry (MS)

MS_Workflow cluster_prep Sample Preparation (ESI) cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile). prep2 Infuse the solution directly into the mass spectrometer or inject it via an LC system. prep1->prep2 acq1 Select the ionization mode (positive or negative). acq2 Optimize the ion source parameters. acq1->acq2 acq3 Acquire the mass spectrum over a desired m/z range. acq2->acq3 proc1 Identify the molecular ion peak and its isotopic pattern. proc2 Analyze the fragmentation pattern to deduce structural information. proc1->proc2

Figure 4: General workflow for Electrospray Ionization (ESI) Mass Spectrometry.

Causality in Experimental Choices:

  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often yielding a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron Impact (EI) is a harder ionization technique that can provide more extensive fragmentation information.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of 2-Chloro-5-methoxy-4-nitrobenzoic acid, through the integration of ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. This guide, by leveraging predictive methodologies grounded in established spectroscopic principles and comparative data, offers a robust framework for researchers to confidently characterize this important chemical entity. The provided protocols and interpretative guidance are designed to ensure the generation of high-quality, reliable data, thereby upholding the principles of scientific integrity and reproducibility in research and development.

References

  • NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (E)-N′-(2-Chloro-5-nitrobenzylidene)-4-methoxybenzohydrazide. Retrieved from [Link]

  • Samsonowicz, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 480-490.
  • ResearchGate. (2025, August 5). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

Sources

A Comprehensive Guide to the ¹H NMR Spectrum of 2-Chloro-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of the highly functionalized aromatic compound, 2-Chloro-5-methoxy-4-nitrobenzoic acid. As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document, authored from the perspective of a Senior Application Scientist, will delve into the theoretical underpinnings of ¹H NMR spectroscopy, provide a detailed experimental protocol for data acquisition, and present a comprehensive analysis of the anticipated spectrum. The guide is designed to be a self-validating resource, grounding its claims in established spectroscopic principles and authoritative references.

Introduction to 2-Chloro-5-methoxy-4-nitrobenzoic acid

2-Chloro-5-methoxy-4-nitrobenzoic acid (CAS No. 101581-13-9) is a polysubstituted aromatic carboxylic acid.[1] Its molecular structure, featuring a confluence of electron-withdrawing (-Cl, -NO₂, -COOH) and electron-donating (-OCH₃) groups, gives rise to a distinct electronic environment that is elegantly interrogated by ¹H NMR spectroscopy. The precise arrangement of these substituents dictates the chemical shifts and coupling patterns of the aromatic protons, providing a unique spectroscopic fingerprint for the molecule. Accurate interpretation of this fingerprint is crucial for confirming its identity and purity, which are critical parameters in any research and development setting.

The Theoretical Framework of ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[2] The fundamental principles governing the ¹H NMR spectrum are chemical shift, spin-spin coupling, and integration.

  • Chemical Shift (δ) : The chemical shift of a proton is determined by its local electronic environment. Electron-donating groups increase the electron density around a proton, "shielding" it from the external magnetic field and causing its signal to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups decrease the electron density, "deshielding" the proton and shifting its signal to a higher chemical shift (downfield).[3] The chemical shift is reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[4]

  • Spin-Spin Coupling (J) : Non-equivalent protons on adjacent atoms can influence each other's magnetic fields through the intervening chemical bonds. This interaction, known as spin-spin coupling, leads to the splitting of NMR signals into multiplets (e.g., doublets, triplets, etc.). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms in a molecule.

  • Integration : The area under an NMR signal is directly proportional to the number of protons giving rise to that signal. By integrating the peaks in a spectrum, the relative ratio of the different types of protons in the molecule can be determined.

Predicted ¹H NMR Spectrum of 2-Chloro-5-methoxy-4-nitrobenzoic acid

Based on the principles of substituent effects on aromatic chemical shifts, a prediction of the ¹H NMR spectrum of 2-Chloro-5-methoxy-4-nitrobenzoic acid can be made. The benzene ring has two remaining protons, which are in different chemical environments and will thus give rise to two distinct signals.

To estimate the chemical shifts, we can use the principle of additivity of substituent chemical shift (SCS) increments, starting from the chemical shift of benzene (δ ≈ 7.36 ppm).[5]

  • Proton H-3 : This proton is ortho to the strongly electron-withdrawing nitro group (-NO₂) and meta to the electron-withdrawing chloro (-Cl) and carboxylic acid (-COOH) groups, and para to the electron-donating methoxy (-OCH₃) group. The powerful deshielding effect of the ortho nitro group will dominate, pushing this signal significantly downfield.

  • Proton H-6 : This proton is ortho to the electron-withdrawing chloro group (-Cl) and meta to the electron-donating methoxy (-OCH₃) and electron-withdrawing nitro (-NO₂) groups, and para to the electron-withdrawing carboxylic acid (-COOH) group. The deshielding effect of the ortho chloro group will be the primary influence.

The methoxy group protons (-OCH₃) will appear as a singlet, typically in the range of 3.8-4.0 ppm. The carboxylic acid proton (-COOH) will also be a singlet, but its chemical shift is highly variable and concentration-dependent, often appearing as a broad signal far downfield (δ > 10 ppm).[6]

Due to their positions on the benzene ring, the two aromatic protons (H-3 and H-6) are meta to each other. This will result in a small coupling (meta-coupling, ⁴J), typically in the range of 2-3 Hz.[7] Therefore, each aromatic proton signal is expected to appear as a narrow doublet.

Table 1: Predicted ¹H NMR Data for 2-Chloro-5-methoxy-4-nitrobenzoic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~8.2 - 8.5Doublet (d)~2-31H
H-6~7.6 - 7.9Doublet (d)~2-31H
-OCH₃~3.9 - 4.1Singlet (s)-3H
-COOH>10 (broad)Singlet (s)-1H

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 2-Chloro-5-methoxy-4-nitrobenzoic acid.

4.1. Sample Preparation

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic carboxylic acids. DMSO-d₆ is often preferred as it can help in observing the exchangeable carboxylic acid proton.

  • Sample Weighing : Accurately weigh approximately 5-10 mg of 2-Chloro-5-methoxy-4-nitrobenzoic acid.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Addition of Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.

4.2. NMR Instrument Parameters

The following are typical acquisition parameters for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically used.

  • Number of Scans (NS) : 16 to 64 scans are usually sufficient for a sample of this concentration.

  • Receiver Gain (RG) : Adjust automatically by the instrument.

  • Acquisition Time (AQ) : Typically 2-4 seconds.

  • Relaxation Delay (D1) : A delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is necessary.

  • Spectral Width (SW) : A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover the expected chemical shifts.

Advanced 2D NMR Techniques for Structural Confirmation

While ¹H NMR provides significant structural information, 2D NMR techniques can offer unambiguous confirmation of the assignments.

5.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other. In the case of 2-Chloro-5-methoxy-4-nitrobenzoic acid, a cross-peak would be expected between the signals for H-3 and H-6, confirming their meta-relationship.

5.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the C-3 and C-6 carbon signals in the ¹³C NMR spectrum.

5.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular framework. For example, the methoxy protons (-OCH₃) would show a correlation to the C-5 carbon, confirming the position of the methoxy group. The aromatic protons would show correlations to neighboring quaternary carbons, helping to assign their signals in the ¹³C spectrum.

5.4. NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment reveals through-space correlations between protons that are in close proximity, typically within 5 Å.[8] For 2-Chloro-5-methoxy-4-nitrobenzoic acid, a NOESY spectrum could show a correlation between the methoxy protons and the aromatic proton at the H-6 position, providing definitive proof of their spatial relationship.

Visualizations

Molecular Structure and Proton Numbering

Caption: Structure of 2-Chloro-5-methoxy-4-nitrobenzoic acid with proton numbering.

Experimental Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (TMS) transfer->standard instrument Insert Sample into NMR Spectrometer standard->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate analyze Analyze Chemical Shifts, Coupling, and Integrals integrate->analyze

Caption: Workflow for acquiring and analyzing the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-Chloro-5-methoxy-4-nitrobenzoic acid is a rich source of structural information. A detailed analysis of the chemical shifts, coupling constants, and integration of the signals allows for the unambiguous confirmation of its structure. This guide has provided a comprehensive overview of the theoretical principles, a practical experimental protocol, and a detailed prediction of the spectrum. For unequivocal structure elucidation, especially in complex matrices or for regulatory submissions, the use of advanced 2D NMR techniques is highly recommended. By following the methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize this important chemical entity.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link][5]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link][9]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link][10]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link][3]

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link][8]

  • Simpson, J. H. (2009). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-based Approach. Academic Press.
  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). 5-HMR-2 Chemical Shift. University of Wisconsin. Retrieved from [Link][6]

  • Macomber, R. S. (1997). A Complete Introduction to Modern NMR Spectroscopy. Wiley-Interscience.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][4]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link][2]

  • Wiley. (n.d.). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd Edition. Retrieved from [Link][12]

Sources

"2-Chloro-5-methoxy-4-nitrobenzoic acid" infrared spectroscopy peaks

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-5-methoxy-4-nitrobenzoic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the expected infrared (IR) spectrum of 2-Chloro-5-methoxy-4-nitrobenzoic acid. As an essential analytical technique in synthetic chemistry and drug development, IR spectroscopy offers a rapid and non-destructive method for identifying functional groups and confirming molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret the vibrational spectroscopy of this complex, multi-functionalized molecule.

The following analysis is built upon the foundational principles of molecular vibrations and draws from established spectral data for analogous compounds and functional groups. We will deconstruct the molecule, predict the key absorption peaks, and provide a robust experimental protocol for acquiring a high-quality spectrum.

Molecular Structure and Functional Group Deconstruction

To predict the infrared spectrum, we must first identify the vibrational modes associated with each functional group in 2-Chloro-5-methoxy-4-nitrobenzoic acid. The electronic interplay between these groups—a halogen, an ether, a nitro group, and a carboxylic acid on an aromatic ring—creates a unique spectral fingerprint.

The primary functional groups and their expected contributions are:

  • Carboxylic Acid (-COOH): This group will produce some of the most prominent and characteristic peaks in the spectrum.

  • Aromatic Nitro Group (-NO₂): The strongly electron-withdrawing nitro group will have distinct, strong absorptions.

  • Methoxy Group (-OCH₃): This ether linkage will show characteristic C-O stretching and C-H stretching and bending modes.

  • Substituted Benzene Ring: The aromatic ring itself gives rise to a series of absorptions related to C=C and C-H vibrations. The substitution pattern influences the out-of-plane bending region.

  • Aryl Chloride (C-Cl): The carbon-chlorine bond vibration is typically found in the fingerprint region of the spectrum.

Below is a diagram illustrating the key functional groups whose vibrational modes are central to the IR spectrum.

cluster_mol 2-Chloro-5-methoxy-4-nitrobenzoic acid cluster_legend Key Vibrational Modes mol OH O-H Stretch (Carboxylic Acid) CO_acid C=O Stretch (Carboxylic Acid) NO2 N-O Asymmetric & Symmetric Stretch (Nitro Group) CO_ether C-O Stretch (Methoxy & Carboxylic) Aromatic Aromatic C=C & C-H Bends

Caption: Key functional groups of the target molecule.

Predicted Infrared Absorption Peaks: A Detailed Interpretation

The following table summarizes the predicted wavenumber ranges for the most significant vibrational modes of 2-Chloro-5-methoxy-4-nitrobenzoic acid. The discussion that follows explains the reasoning behind these assignments, grounded in established spectroscopic principles.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityNotes
3300 - 2500O-H stretchCarboxylic AcidVery Broad, StrongThis extremely broad peak is characteristic of the hydrogen-bonded dimer of a carboxylic acid and may obscure other peaks in this region.
3100 - 3000C-H stretchAromatic RingMedium to WeakStretching vibration of the C-H bonds on the benzene ring.
2980 - 2850C-H stretchMethoxy (-OCH₃)Medium to WeakAsymmetric and symmetric stretching of the methyl group.
~1710 - 1680C=O stretchCarboxylic AcidVery Strong, SharpThe position is influenced by conjugation with the aromatic ring and the electronic effects of the substituents.
~1600, ~1475C=C stretchAromatic RingMedium to WeakThese two peaks are characteristic of C=C stretching within the benzene ring.
~1530 - 1500N-O asymmetric stretchNitro GroupStrongOne of the two key peaks for identifying a nitro group.
~1440C-H bendMethoxy (-OCH₃)MediumAsymmetric bending (scissoring) of the methyl group.
~1350 - 1330N-O symmetric stretchNitro GroupStrongThe second key peak for identifying a nitro group.
~1300 - 1200C-O stretchCarboxylic Acid / EtherStrongA complex region showing coupling between the C-O stretch of the acid and the aryl ether.
~920O-H bend (out-of-plane)Carboxylic AcidBroad, MediumA broad absorption characteristic of the carboxylic acid dimer.
~880 - 800C-H bend (out-of-plane)Aromatic RingStrongThe exact position is diagnostic of the 1,2,4,5-tetrasubstitution pattern.
~800 - 600C-Cl stretchAryl ChlorideMedium to StrongThis peak confirms the presence of the chlorine substituent.
Expertise-Driven Analysis of Key Peaks
  • The Carboxylic Acid Signature (O-H and C=O stretches): The most recognizable feature will be the extremely broad O-H stretching band from approximately 3300 to 2500 cm⁻¹. This breadth is a direct result of strong intermolecular hydrogen bonding, which forms a dimeric structure. This is a highly trustworthy indicator of a carboxylic acid. The carbonyl (C=O) stretch is expected to be very strong and sharp, appearing around 1710-1680 cm⁻¹. Its precise location is sensitive to electronic effects; the electron-withdrawing nitro group tends to increase the frequency, while conjugation with the ring and potential intramolecular hydrogen bonding could lower it.

  • The Nitro Group Doublet (N-O stretches): The presence of the nitro group is authoritatively confirmed by two strong absorptions: the asymmetric stretch near 1530-1500 cm⁻¹ and the symmetric stretch around 1350-1330 cm⁻¹. The strong electron-withdrawing nature of this group makes these peaks intense and reliable for identification.

  • Aromatic and Ether Region (C=C, C-O, and C-H vibrations): The aromatic ring will present C=C stretching peaks of medium intensity around 1600 cm⁻¹ and 1475 cm⁻¹. The C-O stretching vibrations from the methoxy group and the carboxylic acid will appear in the 1300-1200 cm⁻¹ region. Specifically, the aryl alkyl ether of the methoxy group typically shows a strong asymmetric C-O-C stretch around 1250 cm⁻¹. The out-of-plane C-H bending vibration, expected between 880-800 cm⁻¹, is highly diagnostic of the substitution pattern on the benzene ring.

Experimental Protocol: Acquiring the IR Spectrum via KBr Pellet

This protocol describes a self-validating method for preparing a high-quality solid-state sample for Fourier Transform Infrared (FTIR) spectroscopy. The potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining sharp, well-resolved spectra of solid organic compounds.

Pre-Requisites:
  • Ensure all equipment (agate mortar and pestle, pellet press) is scrupulously clean and dry.

  • Use spectroscopy-grade KBr that has been dried in an oven at ~110°C for at least 4 hours and stored in a desiccator. Moisture is the primary contaminant and will show a broad absorption around 3400 cm⁻¹ and a sharp bend near 1640 cm⁻¹.

Step-by-Step Methodology:
  • Sample Preparation: Weigh approximately 1-2 mg of the 2-Chloro-5-methoxy-4-nitrobenzoic acid sample.

  • Grinding: Weigh approximately 150-200 mg of dry, spectroscopy-grade KBr. Add the KBr to an agate mortar. Add the 1-2 mg of sample on top of the KBr.

  • Mixing and Homogenization: Gently grind the sample and KBr together with the pestle for 2-3 minutes. The goal is to create an intimate, fine powder mixture. The quality of the final pellet is directly dependent on the homogeneity of this mixture.

  • Pellet Press Assembly: Assemble the pellet press die according to the manufacturer's instructions. Transfer the ground powder mixture into the die, ensuring an even distribution.

  • Pressing the Pellet: Place the die into the hydraulic press. Apply pressure (typically 7-10 tons) for approximately 2-3 minutes. The pressure allows the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.

  • Pellet Removal and Mounting: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent. Mount the pellet in the spectrometer's sample holder.

  • Spectral Acquisition: Place the holder in the FTIR spectrometer. Acquire a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

The workflow for this experimental protocol is visualized below.

start Start: Dry KBr & Sample grind Weigh & Grind (1-2 mg Sample + ~200 mg KBr) start->grind press Load Die & Apply Pressure (7-10 tons for 2-3 min) grind->press mount Form Transparent Pellet & Mount press->mount background Acquire Background Spectrum (Empty Chamber) mount->background sample Acquire Sample Spectrum background->sample process Ratio Sample vs. Background sample->process end End: Final IR Spectrum process->end

Caption: KBr pellet preparation workflow for FTIR analysis.

Trustworthiness and Validation

The integrity of the acquired spectrum depends on this meticulous protocol. A well-prepared pellet will be transparent and free of cracks, resulting in a flat baseline and high signal-to-noise ratio. The presence of a broad O-H band from water contamination (~3400 cm⁻¹) would indicate insufficient drying of the KBr, compromising the trustworthiness of the O-H region of the sample spectrum. By following this protocol, the resulting spectrum serves as a self-validating dataset for the structural confirmation of 2-Chloro-5-methoxy-4-nitrobenzoic acid.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Chemistry WebBook. U.S. Department of Commerce. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-depth Technical Guide to the Electronic Properties of 2-Chloro-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the electronic properties of 2-Chloro-5-methoxy-4-nitrobenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Recognizing the scarcity of published empirical data for this specific molecule, this document outlines a synergistic approach, combining theoretical predictions with established experimental protocols. We detail a robust Density Functional Theory (DFT) workflow for the computational analysis of its molecular orbitals and electrostatic potential. Furthermore, we provide step-by-step, field-proven methodologies for the experimental determination of its electronic transitions and redox behavior using UV-Vis Spectroscopy and Cyclic Voltammetry. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the electronic characteristics of this and similar complex organic molecules.

Introduction: The Significance of Electronic Structure in Molecular Function

2-Chloro-5-methoxy-4-nitrobenzoic acid is a multifaceted aromatic compound featuring a blend of electron-donating (methoxy) and electron-withdrawing (nitro, chloro, carboxylic acid) substituents. This unique electronic architecture dictates its reactivity, intermolecular interactions, and photophysical properties, making it a molecule of interest for rational drug design and the development of novel organic materials. The spatial arrangement and nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are paramount in determining its chemical behavior. The energy of the HOMO is indicative of its electron-donating capability, while the LUMO's energy reflects its electron-accepting nature. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's stability, color, and electronic transitions.[1]

A thorough understanding of these electronic properties is not merely academic; it is a cornerstone of predictive science in drug development and materials engineering. For instance, the molecular electrostatic potential can reveal sites susceptible to nucleophilic or electrophilic attack, guiding the synthesis of derivatives with enhanced biological activity or material performance.

This guide, therefore, presents a clear and actionable pathway for the comprehensive electronic characterization of 2-Chloro-5-methoxy-4-nitrobenzoic acid, establishing a validated protocol that can be adapted for other novel compounds.

Synthesis of 2-Chloro-5-methoxy-4-nitrobenzoic acid: A Proposed Route

A proposed synthetic protocol is as follows:

Step 1: Nitration of 2-chloro-5-methoxybenzoic acid

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chloro-5-methoxybenzoic acid in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.

  • Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature and vigorous stirring.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration to ensure complete nitration.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filter the precipitate, wash it with cold water to remove residual acid, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain purified 2-Chloro-5-methoxy-4-nitrobenzoic acid.

Synthesis_Workflow Start 2-chloro-5-methoxybenzoic acid Reaction Nitration (0-5 °C) Start->Reaction Nitrating_Mixture Conc. HNO3 + Conc. H2SO4 Nitrating_Mixture->Reaction Quenching Pour onto Ice Reaction->Quenching Filtration Filter and Wash Quenching->Filtration Purification Recrystallization Filtration->Purification Product 2-Chloro-5-methoxy-4-nitrobenzoic acid Purification->Product

Caption: Proposed synthesis workflow for 2-Chloro-5-methoxy-4-nitrobenzoic acid.

Theoretical Prediction of Electronic Properties: A DFT Approach

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the electronic structure of molecules with a favorable balance of accuracy and computational cost.[2] This section outlines a standard protocol for performing DFT calculations on 2-Chloro-5-methoxy-4-nitrobenzoic acid using the Gaussian software package.[3]

Computational Workflow

The following workflow provides a step-by-step guide for a typical DFT calculation:

DFT_Workflow A 1. Molecular Structure Input (e.g., from SMILES) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm minimum energy) B->C D 4. Single-Point Energy Calculation (Higher level of theory, e.g., B3LYP/6-311+G(d,p)) C->D E 5. Property Calculations (HOMO/LUMO, MEP, NBO) D->E F 6. Data Analysis & Visualization E->F

Caption: A standard workflow for DFT calculations of molecular electronic properties.

Step-by-Step Computational Protocol

Step 1: Molecular Structure Input

  • Generate the initial 3D coordinates of 2-Chloro-5-methoxy-4-nitrobenzoic acid. This can be done using molecular building software or by converting its SMILES string (COC1=C(C=C(C(=C1)C(=O)O)Cl)[O-]).

Step 2: Geometry Optimization

  • Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used and reliable functional for organic molecules is B3LYP, paired with a basis set such as 6-31G(d).[4]

  • The Gaussian input file would include keywords such as Opt for optimization.

Step 3: Frequency Calculation

  • After optimization, a frequency calculation should be performed at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[3] The keyword Freq is used for this purpose.

Step 4: Single-Point Energy Calculation

  • To obtain more accurate electronic properties, a single-point energy calculation is typically performed on the optimized geometry using a larger basis set, for example, 6-311+G(d,p). This does not change the geometry but refines the electronic energy calculation.

Step 5: Property Calculations

  • From the single-point energy calculation, various electronic properties can be extracted:

    • HOMO and LUMO energies: These are directly obtained from the output file. The HOMO-LUMO gap is the difference between these two values.

    • Molecular Electrostatic Potential (MEP): This can be calculated and visualized to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

    • Natural Bond Orbital (NBO) analysis: This provides insights into charge distribution and intramolecular interactions.

Step 6: Data Analysis and Visualization

  • The output files are parsed to extract the desired data. Visualization software is used to generate images of the molecular orbitals (HOMO and LUMO) and the MEP surface.

Expected Theoretical Data

The following table outlines the key electronic properties that would be obtained from the DFT calculations. The values provided are hypothetical and serve as a template for reporting actual computational results.

PropertyExpected Information
HOMO Energy Energy of the highest occupied molecular orbital (in eV).
LUMO Energy Energy of the lowest unoccupied molecular orbital (in eV).
HOMO-LUMO Gap The energy difference between the LUMO and HOMO (in eV).
Dipole Moment The magnitude and direction of the molecular dipole moment (in Debye).
MEP Surface Visualization of electron-rich (negative potential) and electron-poor (positive potential) regions.

Experimental Determination of Electronic Properties

Experimental techniques are essential to validate and complement computational predictions. This section details the standard operating procedures for UV-Vis spectroscopy and cyclic voltammetry to probe the electronic transitions and redox behavior of 2-Chloro-5-methoxy-4-nitrobenzoic acid.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from occupied to unoccupied molecular orbitals.[5] The wavelength of maximum absorbance (λmax) provides information about the energy of these electronic transitions.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a stock solution of 2-Chloro-5-methoxy-4-nitrobenzoic acid of a known concentration (e.g., 1 mM) in a suitable solvent that does not absorb in the region of interest (e.g., ethanol, acetonitrile, or cyclohexane).

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matching quartz cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

    • The optical HOMO-LUMO gap can be estimated from the onset of the absorption spectrum using the equation: Egap (eV) = 1240 / λonset (nm).

UVVis_Workflow A Prepare Stock Solution (Known Concentration) B Prepare Dilutions A->B C Record UV-Vis Spectra (Sample and Reference) B->C D Identify λmax C->D E Calculate Molar Absorptivity (ε) D->E F Estimate Optical Band Gap E->F

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Cyclic Voltammetry: Investigating Redox Behavior

Cyclic voltammetry is an electrochemical technique used to study the oxidation and reduction processes of a molecule.[6] It provides information about the energies of the HOMO and LUMO through the measurement of oxidation and reduction potentials.

Experimental Protocol:

  • Electrolyte Solution Preparation:

    • Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).[6]

  • Analyte Solution Preparation:

    • Dissolve a known concentration of 2-Chloro-5-methoxy-4-nitrobenzoic acid (e.g., 1-5 mM) in the electrolyte solution.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[7]

  • Measurement:

    • Deoxygenate the analyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

    • Perform the cyclic voltammetry scan over a potential range that encompasses the expected redox events.

    • Record the resulting voltammogram (current vs. potential).

  • Data Analysis:

    • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

    • Estimate the HOMO and LUMO energy levels using the following empirical equations (referenced to ferrocene/ferrocenium as an internal standard):

      • EHOMO = - (Eox - E1/2(Fc/Fc+) + 4.8) eV

      • ELUMO = - (Ered - E1/2(Fc/Fc+) + 4.8) eV

    • The electrochemical HOMO-LUMO gap is the difference between these two values.

Synergistic Interpretation and Conclusion

The power of this comprehensive approach lies in the correlation of theoretical and experimental data. The HOMO-LUMO gap calculated from DFT should be in good agreement with the optical gap from UV-Vis spectroscopy and the electrochemical gap from cyclic voltammetry. Discrepancies between these values can provide further insights into the electronic structure and excited-state properties of the molecule. The MEP map from DFT can help rationalize the observed redox potentials.

By following the detailed protocols outlined in this guide, researchers can confidently characterize the electronic properties of 2-Chloro-5-methoxy-4-nitrobenzoic acid. This foundational knowledge is indispensable for its rational application in drug discovery, enabling the design of molecules with tailored electronic features for enhanced target binding and efficacy, and in materials science for the development of organic electronics with specific charge-transport and photophysical characteristics.

References

  • [This result was not used in the final response]
  • [This result was not used in the final response]
  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium. [Link]

  • [This result was not used in the final response]
  • [This result was not used in the final response]
  • [This result was not used in the final response]
  • [This result was not used in the final response]
  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]

  • [This result was not used in the final response]
  • Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

  • [This result was not used in the final response]
  • [This result was not used in the final response]
  • Pawar, T. (2016). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical Biological and Physical Sciences.
  • Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Wikipedia contributors. (2024, May 14). HOMO and LUMO. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • [This result was not used in the final response]
  • Ashenhurst, J. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]

Sources

Methodological & Application

Synthesis of "2-Chloro-5-methoxy-4-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 2-Chloro-5-methoxy-4-nitrobenzoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-5-methoxy-4-nitrobenzoic acid (CAS 101581-13-9) . This molecule is a critical intermediate in the development of pharmaceuticals, specifically serving as a scaffold for kinase inhibitors and antiviral agents where the benzoic acid moiety facilitates solubility and target binding.

The protocol utilizes a regioselective electrophilic aromatic substitution (nitration) of 2-chloro-5-methoxybenzoic acid. By exploiting the synergistic directing effects of the methoxy and chloro substituents, this method achieves high regiochemical purity (>98%) without requiring expensive transition metal catalysts.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the principles of Electrophilic Aromatic Substitution (EAS).

Target Molecule Analysis:

  • Core: Benzoic Acid.[1][2][3][4][5][6][7][8][9]

  • Substituents:

    • -COOH (Position 1): Strong electron-withdrawing group (EWG), meta-director.

    • -Cl (Position 2): Weak EWG, ortho/para-director (deactivating).

    • -OMe (Position 5): Strong electron-donating group (EDG), ortho/para-director (activating).

Regiochemistry Logic: The incoming nitro group (


) is directed by the strongest activator, the methoxy group (-OMe)  at position 5.
  • Ortho to -OMe: Positions 4 and 6.

  • Para to -OMe: Position 2 (Blocked by -Cl).

Site Selection:

  • Position 6: Ortho to -OMe, but also Ortho to the bulky -COOH group. Sterically hindered.

  • Position 4: Ortho to -OMe, Para to -COOH. Less sterically hindered and electronically favored as para-attack relative to the EWG (-COOH) is often preferred over ortho-attack.

Reaction Scheme (Graphviz)

ReactionScheme SM Starting Material 2-Chloro-5-methoxybenzoic acid Product Target Product 2-Chloro-5-methoxy-4-nitrobenzoic acid SM->Product Nitration (SEAr) Reagents Reagents HNO3 (fuming) / H2SO4 0°C to RT

Caption: Figure 1. Single-step nitration strategy exploiting the directing power of the 5-methoxy group.

Experimental Protocol

Safety Warning: Nitration reactions are exothermic and can run away if not controlled. Fuming nitric acid is a potent oxidizer. Perform all steps in a functioning fume hood with appropriate PPE (face shield, acid-resistant gloves).

Materials
ReagentRolePurity/Grade
2-Chloro-5-methoxybenzoic acidPrecursor>97%
Sulfuric Acid (

)
Solvent/Catalyst98% (Conc.)
Nitric Acid (

)
Reagent>90% (Fuming)
Dichloromethane (DCM)Extraction SolventACS Grade
EthanolRecrystallizationAbsolute
Step-by-Step Methodology
  • Preparation of Nitrating Mixture (In-situ):

    • In a dry 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 50 mL of Conc.

      
       .
      
    • Cool the acid to 0–5°C using an ice-salt bath.

    • Critical Step: Slowly add 20.0 g (107 mmol) of 2-chloro-5-methoxybenzoic acid portion-wise over 15 minutes. Ensure the temperature does not exceed 10°C. Stir until fully dissolved (solution may be dark).

  • Nitration:

    • Prepare a mixture of fuming

      
       (5.0 mL, ~120 mmol, 1.1 eq)  and Conc. 
      
      
      
      (10 mL)
      in a separate dropping funnel.
    • Add the mixed acid dropwise to the reaction flask over 30-45 minutes , maintaining the internal temperature strictly between 0°C and 5°C .

    • Reasoning: Low temperature prevents dinitration and oxidation of the methoxy group.

  • Reaction Maintenance:

    • Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) .

    • Stir for 2–3 hours . Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or HPLC.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

    • Stir the slurry for 30 minutes to ensure all acid is diluted and the precipitate is granular.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (3 x 50 mL) until the filtrate pH is neutral (~pH 6-7).

  • Purification:

    • Dissolve the crude solid in minimum boiling Ethanol (or Ethanol/Water 9:1) .

    • Allow to cool slowly to RT, then to 4°C overnight.

    • Filter the crystals and dry in a vacuum oven at 50°C for 6 hours.

Process Workflow Diagram (Graphviz)

Workflow Start Start: Dissolve Precursor in Conc. H2SO4 (0°C) AddAcid Add Mixed Acid (HNO3/H2SO4) Dropwise (T < 5°C) Start->AddAcid Initiation React Reaction Phase Stir at RT for 3 hrs AddAcid->React Conversion Quench Quench Pour onto Crushed Ice React->Quench Completion Filter Filtration & Wash (Water to Neutral pH) Quench->Filter Precipitation Purify Recrystallization (Ethanol) Filter->Purify Crude Isolation Final Final Product Dry at 50°C Purify->Final Polishing

Caption: Figure 2. Operational workflow ensuring temperature control and purity.

Self-Validating Analytical Data

To ensure the protocol was successful, compare your results against these expected parameters.

ParameterExpected ValueMechanistic Explanation
Appearance Pale yellow to off-white powderNitro compounds often exhibit yellow coloration due to conjugation.
Yield 75% – 85%Losses primarily occur during recrystallization; reaction conversion is typically quantitative.
1H NMR (DMSO-d6) Two Singlets in aromatic regionKey Validation: Protons at C3 and C6 are para to each other. Unlike the starting material (ortho-coupling ~8Hz), the product will show negligible coupling (~0Hz), appearing as sharp singlets.
Melting Point ~170–175°C (Predicted)Distinct from precursor (check specific CoA for exact batch comparison).

NMR Interpretation Guide:

  • 
     ~3.9 ppm (3H, s): Methoxy group.
    
  • 
     ~7.4 ppm (1H, s): Proton at C6 (shielded by OMe, ortho).
    
  • 
     ~8.2 ppm (1H, s): Proton at C3 (deshielded by adjacent Nitro and Cl).
    

Troubleshooting & Critical Process Parameters (CPPs)

  • Issue: Formation of red/brown fumes (NOx) during addition.

    • Cause: Temperature too high or addition too fast.

    • Fix: Stop addition immediately. Cool to <0°C. Resume at a slower rate.

  • Issue: Low Yield / Oily Product.

    • Cause: Incomplete quenching or presence of isomers.

    • Fix: Ensure the ice quench is voluminous (10x weight of acid). If oil forms, scratch the flask with a glass rod to induce crystallization or seed with a pure crystal.

  • Issue: Regioselectivity drift (presence of 6-nitro isomer).

    • Cause: Reaction temperature exceeded 10°C during addition.[3][5][10]

    • Fix: Maintain strict cryogenic control. Recrystallize from Acetic Acid to remove the more soluble ortho-isomer.

References

  • Process Methodology (Analogous): Zhang, J., et al. (2012). Production process of 2-chloro-5-nitrobenzoic acid. Patent CN102329237A. Google Patents.
  • Mechanistic Grounding: PubChem. (2023). 2-Chloro-5-nitrobenzoic acid (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

Sources

"2-Chloro-5-methoxy-4-nitrobenzoic acid" as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthetic utility of 2-Chloro-5-methoxy-4-nitrobenzoic acid (CAS 101581-13-9) . This compound is a high-value scaffold in medicinal chemistry, particularly for the construction of 6,7-disubstituted quinazoline and quinazoline-like cores, which are ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).[1]

Part 1: Technical Profile & Strategic Value

Compound Identity

  • Name: 2-Chloro-5-methoxy-4-nitrobenzoic acid

  • CAS: 101581-13-9[1][2]

  • Molecular Weight: 231.59 g/mol

  • Appearance: Off-white to pale yellow crystalline powder

  • Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[1]

Synthetic Strategy: The "Push-Pull" Scaffold This molecule offers three distinct orthogonal handles for chemical modification, allowing for the rapid generation of diverse libraries:

  • C1-Carboxylic Acid: Ready for activation (acid chloride/ester) to form amides or heterocycles.

  • C2-Chlorine: A handle for Nucleophilic Aromatic Substitution (SNAr), activated by the electron-withdrawing nitro and carboxyl groups. Note: The 5-methoxy group (electron-donating) slightly deactivates the ring, requiring optimized conditions for displacement.

  • C4-Nitro Group: A masked amine. Upon reduction, it provides a nucleophilic aniline nitrogen, essential for intramolecular cyclization or further derivatization.[1]

Part 2: Application Protocols

Protocol A: Synthesis of the Quinazolinone Core (The "Niementowski" Pathway)

This workflow describes the conversion of the scaffold into a 7-nitro-6-methoxy-4(3H)-quinazolinone derivative, a key intermediate for EGFR inhibitors.

Mechanism:

  • SNAr Ammonolysis: Displacement of the 2-chloro group with ammonia to generate the anthranilic acid derivative.

  • Cyclization: Condensation with formamide or formamidine acetate.

Step-by-Step Methodology:

1. Ammonolysis (Preparation of Anthranilic Acid Intermediate)

  • Reagents: 2-Chloro-5-methoxy-4-nitrobenzoic acid (1.0 eq), Aqueous Ammonia (28%, excess), Cu powder (catalytic, 5 mol%).[1]

  • Solvent: Water or Ethylene Glycol (for higher temp).[1]

  • Procedure:

    • Charge a pressure vessel (autoclave) with the benzoic acid substrate and Cu powder.[1]

    • Add aqueous ammonia (10-15 eq).

    • Seal and heat to 100–120°C for 12–16 hours. Note: The 5-OMe group deactivates the position; copper catalysis is recommended to ensure conversion.

    • Cool to room temperature. Acidify carefully with conc. HCl to pH 3–4.

    • Filter the precipitate (2-amino-5-methoxy-4-nitrobenzoic acid). Wash with cold water and dry.

    • Checkpoint: Verify disappearance of the C-Cl stretch in IR and appearance of N-H signals.

2. Cyclocondensation to Quinazolinone

  • Reagents: 2-Amino-5-methoxy-4-nitrobenzoic acid (from Step 1), Formamidine Acetate (1.5 eq).[1]

  • Solvent: 2-Methoxyethanol or n-Butanol.

  • Procedure:

    • Suspend the amino-acid intermediate in 2-methoxyethanol.

    • Add Formamidine Acetate.

    • Reflux (125°C) for 6–12 hours. The reaction proceeds via an amidine intermediate followed by intramolecular dehydration.

    • Cool the mixture. The product, 6-methoxy-7-nitro-4(3H)-quinazolinone , typically precipitates.[1]

    • Filter and wash with ethanol.[3]

3. Functionalization (Optional)

  • The 7-nitro group can now be reduced (Fe/NH4Cl or H2/Pd-C) to a 7-amine, allowing for the attachment of solubilizing tails (e.g., morpholine side chains common in Gefitinib analogs).[1]

Protocol B: Amide Coupling & Intramolecular Cyclization (Benzimidazole/Benzamide Route)

Used when the target is a benzamide derivative or when retaining the chlorine is necessary for later stages.

1. Acid Chloride Activation

  • Reagents: Substrate (1.0 eq), Thionyl Chloride (SOCl2, 5.0 eq), DMF (cat.).[1]

  • Procedure:

    • Suspend the benzoic acid in dry Toluene or DCM.

    • Add SOCl2 dropwise followed by 1-2 drops of DMF.

    • Reflux for 2-3 hours until the solution becomes clear (gas evolution ceases).

    • Evaporate solvent/excess SOCl2 in vacuo to obtain the yellow solid Acid Chloride . Use immediately.

2. Amide Coupling

  • Reagents: Acid Chloride, Aniline/Amine derivative (1.1 eq), DIPEA (2.0 eq).[1]

  • Solvent: DCM or THF (anhydrous).[1]

  • Procedure:

    • Dissolve the amine in DCM/DIPEA at 0°C.

    • Add the Acid Chloride (dissolved in DCM) dropwise.[1]

    • Stir at RT for 4 hours.

    • Quench with water, extract, and recrystallize.[1][4]

Part 3: Visualizing the Synthetic Pathway

The following diagram illustrates the divergence from the core scaffold to two major pharmaceutical intermediates.

G Figure 1: Divergent synthesis pathways from 2-Chloro-5-methoxy-4-nitrobenzoic acid. Start 2-Chloro-5-methoxy- 4-nitrobenzoic acid (CAS 101581-13-9) Anthranilic 2-Amino-5-methoxy- 4-nitrobenzoic acid Start->Anthranilic 1. NH3 (aq), Cu SnAr (100°C) AcidChloride Acid Chloride Intermediate Start->AcidChloride SOCl2, DMF Activation Quinazolinone 6-Methoxy-7-nitro- 4(3H)-quinazolinone Anthranilic->Quinazolinone 2. Formamidine Acetate Cyclization DrugTarget1 EGFR Inhibitor Core (e.g., Gefitinib Analog) Quinazolinone->DrugTarget1 3. Nitro Reduction 4. Side-chain attachment Benzamide N-Aryl-2-chloro- 5-methoxy-4-nitrobenzamide AcidChloride->Benzamide R-NH2, Base Benzimidazole Substituted Benzimidazole Benzamide->Benzimidazole Reductive Cyclization (if R = ortho-diamine)

Caption: Divergent synthesis pathways transforming the 2-Chloro-5-methoxy-4-nitrobenzoic acid scaffold into bioactive heterocycles.

Part 4: Safety & Handling (E-E-A-T)

  • Nitro Aromatic Hazard: Like many nitro-benzoic acids, this compound is stable at room temperature but may decompose exothermically at elevated temperatures (>200°C).[1] Avoid heating the dry solid in closed systems without pressure relief.

  • Sensitization: Chlorinated nitro-aromatics are potent skin sensitizers. All weighing and transfer operations must be conducted in a fume hood with nitrile gloves.

  • Reaction Safety: The SNAr reaction with ammonia (Protocol A) generates pressure.[1] Use a rated autoclave or pressure tube with a blast shield.

Part 5: References

  • Preparation of Quinazolinones: Li, F., et al.[1][3] "Acceptorless coupling of o-aminobenzamides with methanol... to provide quinazolinones."[3] Org.[3][5][6] Lett., 2016, 18, 2580-2583.[1][3] Link[1]

  • SNAr on Nitro-Benzoic Acids: Malamas, M. S., & Millen, J.[1] "Quinazoline acetic acids and related analogues as aldose reductase inhibitors." J. Med.[7] Chem., 1991, 34, 1492-1503.[1] Link[1]

  • Synthesis of Gefitinib Intermediates: Knesl, P., et al.[1] "Improved synthesis of Gefitinib." Arkivoc, 2006, (ii), 150-176.[1] Link

  • Compound Data: PubChem CID 101581-13-9 (2-Chloro-5-methoxy-4-nitrobenzoic acid). Link

  • General Quinazoline Synthesis Review: Hati, S., & Sen, S.[1] "Synthesis of Quinazolines."[3][4][8][9][10] Synthesis, 2016, 48, 1389-1398.[1] Link

Sources

Technical Application Note: Strategic Utilization of 2-Chloro-5-methoxy-4-nitrobenzoic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-5-methoxy-4-nitrobenzoic Acid in Medicinal Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction: The "Linchpin" Scaffold

In the landscape of modern medicinal chemistry, particularly within the development of Third-Generation EGFR Tyrosine Kinase Inhibitors (TKIs) , the demand for highly functionalized aromatic scaffolds is critical.[1] 2-Chloro-5-methoxy-4-nitrobenzoic acid (CMNBA) (CAS: 101581-13-9) represents a "linchpin" intermediate—a molecule possessing high functional density that allows for orthogonal chemical transformations.[1]

Unlike simple benzoic acids, CMNBA offers four distinct handles for diversification:

  • C1-Carboxylic Acid: A gateway for amide coupling (linker attachment) or Curtius rearrangements (aniline synthesis).[1]

  • C2-Chlorine: A steric blocker or a handle for late-stage palladium-catalyzed cross-couplings (Suzuki-Miyaura).[1]

  • C4-Nitro Group: A masked aniline, essential for installing the acrylamide "warheads" found in covalent inhibitors like Osimertinib .[1]

  • C5-Methoxy Group: A fixed electron-donating group (EDG) that modulates lipophilicity and hydrogen-bonding patterns within the ATP-binding pocket.[1]

This guide details the protocols for handling CMNBA, focusing on its role in synthesizing polysubstituted benzamides and aniline pharmacophores .[1]

Chemical Reactivity & Strategic Analysis

Electronic Environment & Regioselectivity

Understanding the electronic push-pull dynamics of CMNBA is vital for yield optimization.[1]

  • The Nucleophilic Paradox: The C5-Methoxy group is a strong electron donor (EDG) positioned para to the C2-Chlorine.[1] This significantly deactivates the C2 position towards Nucleophilic Aromatic Substitution (SNAr), despite the electron-withdrawing Nitro group at C4.[1]

    • Implication: Direct displacement of the Chlorine is difficult.[1] The Chlorine is best utilized as a Suzuki coupling partner or a steric handle .[1]

  • The Reduction Priority: The C4-Nitro group is the most reactive site for redox chemistry.[1] Chemo-selective reduction (leaving the Cl and COOH/Ester intact) is the primary workflow.[1]

Reactivity Map (DOT Visualization)

ReactivityMap CMNBA 2-Chloro-5-methoxy- 4-nitrobenzoic Acid COOH C1-COOH (Amide Coupling / Curtius) CMNBA->COOH Cl C2-Cl (Pd-Coupling / Steric) CMNBA->Cl NO2 C4-NO2 (Reduction to Aniline) CMNBA->NO2 OMe C5-OMe (Electronic Modulation) CMNBA->OMe NO2->COOH Inductive Acidification OMe->Cl Deactivates S_NAr (Para-EDG effect)

Figure 1: Functional group reactivity map of CMNBA. Note the deactivating effect of the methoxy group on the chlorine, dictating the choice of palladium coupling over SNAr.[1]

Experimental Protocols

Protocol A: Chemo-Selective Nitro Reduction (Fe/NH4Cl Method)

Objective: To reduce the nitro group to an aniline without dechlorinating the ring or hydrolyzing downstream amides.[1] This is the critical step for creating the "Warhead Precursor."[1]

Context: Standard hydrogenation (H2/Pd-C) often results in hydrodehalogenation (loss of the Chlorine).[1] The Iron/Ammonium Chloride method is milder and preserves the halogen.[1]

Materials:

  • Substrate: Methyl 2-chloro-5-methoxy-4-nitrobenzoate (Esterified CMNBA).[1]

  • Reagents: Iron powder (325 mesh), Ammonium Chloride (NH4Cl).[1]

  • Solvent: Ethanol/Water (4:1 v/v).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of the nitro-ester in 40 mL of Ethanol and 10 mL of Water.

  • Activation: Add NH4Cl (5.0 equiv, 50 mmol) to the solution. Stir vigorously.

  • Reduction: Add Iron powder (5.0 equiv, 50 mmol) in portions over 5 minutes.

  • Reflux: Heat the suspension to 80°C (Reflux) for 2-4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).[1] The starting material (yellow) should disappear, replaced by a fluorescent blue spot (amine).[1]

  • Workup (Critical):

    • Filter the hot mixture through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1]

    • Concentrate the filtrate to remove ethanol.[1]

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).[1]

    • Wash organics with Brine, dry over Na2SO4, and concentrate.[1]

  • Yield: Expect 85-92% yield of the off-white aniline solid.[1]

Data Validation Table:

Parameter Value Note
Appearance Off-white to beige solid Darkening indicates oxidation; store under N2.[1]
MS (ESI+) [M+H]+ observed Confirm mass corresponds to Amino-ester.

| 1H NMR | ~3.5 - 4.0 ppm (Broad s, 2H) | Appearance of NH2 peak is diagnostic.[1] |

Protocol B: Curtius Rearrangement for Aniline Synthesis

Objective: To convert the C1-Carboxylic Acid directly into an amine, effectively synthesizing 2-Chloro-5-methoxy-4-nitroaniline (a close analog to the Osimertinib precursor).[1]

Safety Warning: This reaction generates Nitrogen gas and involves azides.[1] Perform behind a blast shield.[1]

Methodology:

  • Acyl Azide Formation: Dissolve CMNBA (1.0 equiv) in t-Butanol. Add Triethylamine (1.5 equiv) and Diphenylphosphoryl azide (DPPA, 1.1 equiv).[1]

  • Rearrangement: Heat to 80°C. The intermediate acyl azide undergoes thermal rearrangement to the Isocyanate, releasing N2 gas.[1]

  • Trapping: The isocyanate reacts with t-Butanol to form the Boc-protected amine.[1]

  • Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane to yield the free aniline.

Advanced Workflow: Synthesis of Covalent Inhibitor Core

The following workflow illustrates how CMNBA is processed to form the core of a covalent kinase inhibitor.

Workflow Diagram (DOT)

Workflow Start Start: CMNBA (Acid Scaffold) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Protects COOH Step2 Step 2: Nitro Reduction (Fe, NH4Cl) Step1->Step2 Chemo-selective Step3 Step 3: Acrylamide Coupling (Acryloyl Chloride, DIPEA) Step2->Step3 Installs Warhead Step4 Step 4: Hydrolysis & Coupling (LiOH -> Amide Coupling) Step3->Step4 Activates Linker End Target: Functionalized Benzamide Warhead Step4->End

Figure 2: Synthetic route from CMNBA to a functionalized benzamide warhead suitable for kinase inhibition.

Quality Control & Troubleshooting

Analytical Standards
  • HPLC Purity: >98% required for biological assays.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid gradient).[1]

    • Retention: The Nitro compound elutes later than the Amino derivative due to the polarity change.[1]

  • Impurity Profile: Watch for Dechlorinated byproducts (if using catalytic hydrogenation) or Bis-acylated products during acrylamide formation.[1]

Storage & Stability
  • Light Sensitivity: Nitrobenzoic acids can be light-sensitive.[1] Store in amber vials.

  • Hygroscopicity: The acid form is stable, but the aniline derivatives are prone to oxidation.[1] Store amino-intermediates at -20°C under Argon.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101581-13-9, 2-Chloro-5-methoxy-4-nitrobenzoic acid.[1] Retrieved from [Link][1]

  • Ward, R. A., et al. (2013). Structure-Guided Design of Highly Selective and Potent Covalent Inhibitors of Mutant EGFR.[1] Journal of Medicinal Chemistry.[1] (Describes the general synthesis of aniline-based EGFR inhibitors). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Halogenated Nitrobenzoic Acids.[1][2][3] (Safety and Handling Data). Retrieved from [Link][1][3][4]

Sources

The Strategic Role of 2-Chloro-5-methoxy-4-nitrobenzoic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern oncology drug discovery, the rational design and efficient synthesis of kinase inhibitors are of paramount importance. Kinases, as key regulators of cellular signaling pathways, are frequently implicated in the pathogenesis of cancer, making them a major class of therapeutic targets. The architectural complexity of these inhibitors often necessitates the use of highly functionalized and versatile building blocks. Among these, 2-Chloro-5-methoxy-4-nitrobenzoic acid has emerged as a strategic starting material, offering a unique combination of reactive sites that enable the construction of privileged kinase inhibitor scaffolds. This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utility of this reagent, complete with detailed protocols and mechanistic insights.

The intrinsic chemical features of 2-Chloro-5-methoxy-4-nitrobenzoic acid—a carboxylic acid for amide bond formation, a chloro substituent for nucleophilic aromatic substitution, a nitro group that can be readily reduced to a reactive amine, and a methoxy group influencing electronic properties—make it a powerful synthon. These functionalities provide a versatile handle for the elaboration of complex molecular architectures, particularly those centered around quinoline and quinazoline cores, which are prevalent in a multitude of FDA-approved kinase inhibitors.

Core Applications in Kinase Inhibitor Synthesis: A Mechanistic Perspective

The strategic placement of functional groups on the 2-Chloro-5-methoxy-4-nitrobenzoic acid scaffold allows for a series of sequential and regioselective transformations. The general strategy involves:

  • Amide Bond Formation: The carboxylic acid moiety serves as a primary site for coupling with various aniline derivatives, a common feature in many Type I and Type II kinase inhibitors that target the ATP-binding site.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which then often participates in an intramolecular cyclization reaction to form a heterocyclic core, such as a quinolinone.

  • Nucleophilic Aromatic Substitution: The chloro group, activated by the electron-withdrawing nitro group (or its subsequent transformations), provides a site for introducing further complexity, often a key pharmacophore that interacts with the solvent-exposed region of the kinase.

This orchestrated sequence of reactions allows for the rapid assembly of complex kinase inhibitor frameworks from a relatively simple starting material.

Representative Application: Synthesis of a Bosutinib Analogue

To illustrate the practical application of this building block, we present a detailed protocol for the synthesis of a key intermediate in the preparation of Bosutinib, a dual Src/Abl kinase inhibitor. While the documented synthesis of Bosutinib often starts from the analogous 3-methoxy-4-hydroxybenzoic acid, the following protocol is adapted to showcase the utility of the functional handles present in 2-Chloro-5-methoxy-4-nitrobenzoic acid.[1][2]

Synthetic Workflow Diagram

Bosutinib Analogue Synthesis A 2-Chloro-5-methoxy- 4-nitrobenzoic acid B Amide Formation (with 2,4-dichloro-5-methoxyaniline) A->B SOCl2, then amine C N-(2,4-dichloro-5-methoxyphenyl)-2-chloro- 5-methoxy-4-nitrobenzamide B->C D Nitro Reduction (e.g., Fe/NH4Cl) C->D E Intermediate Amine D->E F Intramolecular Cyclization (e.g., Friedländer annulation) E->F G Quinoline Core (Bosutinib Analogue) F->G

Sources

The Strategic Role of 2-Chloro-5-methoxy-4-nitrobenzoic Acid in the Synthesis of Prokinetic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). 2-Chloro-5-methoxy-4-nitrobenzoic acid, a highly functionalized aromatic compound, serves as a quintessential example of a versatile building block in the development of healing drugs. Its unique arrangement of activating and directing groups, coupled with multiple reactive sites, makes it a precursor of significant interest, particularly in the synthesis of gastrointestinal prokinetic agents.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of 2-Chloro-5-methoxy-4-nitrobenzoic acid. We will explore its chemical attributes, delve into a detailed protocol for its application in the synthesis of a key intermediate for the prokinetic drug Mosapride, and elucidate the scientific rationale behind the synthetic strategy.

The Chemical Versatility of 2-Chloro-5-methoxy-4-nitrobenzoic Acid

The efficacy of 2-Chloro-5-methoxy-4-nitrobenzoic acid as a synthetic intermediate stems from the interplay of its four distinct functional groups on the benzene ring. The carboxylic acid moiety provides a handle for amide bond formation, a common linkage in many pharmaceutical compounds[1]. The nitro group, being a strong electron-withdrawing group, can be readily reduced to an amine, which is a crucial step in building the final pharmacophore of many drugs[]. The chloro and methoxy substituents further modulate the reactivity of the aromatic ring and provide steric and electronic properties that can be crucial for the biological activity of the final molecule[3]. This multi-functional nature allows for a series of sequential and regioselective transformations, making it a valuable starting point for complex molecular architectures.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a starting material is critical for process development and optimization.

PropertyValueReference
CAS Number 101581-13-9[4]
Molecular Formula C₈H₆ClNO₅[4]
Molecular Weight 231.59 g/mol [4]
Appearance White powder[4]
Purity ≥99%[4]

Application in the Synthesis of a Mosapride Precursor

Mosapride is a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist, enhancing gastrointestinal motility. It is used in the treatment of conditions such as chronic gastritis, gastroesophageal reflux disease, and functional dyspepsia[]. The synthesis of Mosapride can strategically utilize 2-Chloro-5-methoxy-4-nitrobenzoic acid as a key starting material. The following protocol details the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, a pivotal intermediate in the production of Mosapride.

Experimental Protocol: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid

This protocol outlines the reduction of the nitro group of 2-Chloro-5-methoxy-4-nitrobenzoic acid to an amine, yielding a key intermediate for Mosapride synthesis.

Materials:

  • 2-Chloro-5-methoxy-4-nitrobenzoic acid (1 equivalent)

  • Iron powder (Fe), -325 mesh (5 equivalents)

  • Ammonium chloride (NH₄Cl) (0.5 equivalents)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of 2-Chloro-5-methoxy-4-nitrobenzoic acid (1 eq.) and iron powder (5 eq.) in a 3:1 mixture of ethanol and water.

  • Initiation: To the stirred suspension, add a solution of ammonium chloride (0.5 eq.) in water.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous solution, add ethyl acetate. Acidify the aqueous layer with concentrated HCl to a pH of ~2, then separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Crystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 4-amino-5-chloro-2-methoxybenzoic acid.

Causality Behind Experimental Choices:

  • Iron in the presence of a mild acid (generated from ammonium chloride hydrolysis) is a classic and cost-effective method for the reduction of aromatic nitro groups to amines (Bechamp reduction). It is preferred in industrial settings for its efficiency and safety profile over catalytic hydrogenation for this type of transformation.

  • Ethanol/water solvent system provides good solubility for the starting material and reagents while being a suitable medium for the reaction.

  • Acidic work-up ensures that the product, an amino acid, is protonated and can be effectively separated from non-basic impurities.

  • Base wash with sodium bicarbonate is crucial to remove any unreacted starting material and other acidic impurities.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from the starting material to the key Mosapride intermediate.

Synthesis_Workflow Start 2-Chloro-5-methoxy-4-nitrobenzoic acid Intermediate 4-Amino-5-chloro-2-methoxybenzoic acid Start->Intermediate Fe, NH4Cl EtOH/H2O, Reflux Mosapride Mosapride (Final API) Intermediate->Mosapride 1. SOCl2 or other activating agent 2. Coupling with amine side chain

Caption: Synthetic pathway from 2-Chloro-5-methoxy-4-nitrobenzoic acid to Mosapride.

Conclusion

2-Chloro-5-methoxy-4-nitrobenzoic acid stands out as a strategically designed starting material for the synthesis of complex pharmaceutical molecules like Mosapride. Its inherent chemical functionalities allow for a logical and efficient synthetic route. The protocol provided herein for the synthesis of a key Mosapride intermediate is robust and based on well-established chemical principles, offering a reliable pathway for researchers in the field of drug development. The understanding and application of such versatile building blocks are crucial for the continued advancement of medicinal chemistry and the efficient production of life-saving therapeutics.

References

  • Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Kato, S., Morie, T., & Yoshida, N. (1995). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 43(4), 699–702. [Link]

  • Google Patents. US3357978A - Process for preparing new benzamides.
  • Google Patents.
  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2963–o2964. [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • PubMed. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). [Link]

  • ResearchGate. The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

Sources

Esterification of "2-Chloro-5-methoxy-4-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the methyl esterification of 2-Chloro-5-methoxy-4-nitrobenzoic acid (CMNBA). This substrate presents a specific synthetic challenge: the steric hindrance imposed by the ortho-chloro substituent combined with the electronic push-pull effects of the meta-methoxy and para-nitro groups.[1]

While standard Fischer esterification (acid/alcohol reflux) is often kinetically sluggish for ortho-substituted benzoic acids, this guide prioritizes two robust pathways:

  • The Acyl Chloride Method (Primary Protocol): Utilizing thionyl chloride (

    
    ) to generate a reactive intermediate, overcoming steric barriers.[1]
    
  • The Alkylation Method (Secondary Protocol): Utilizing methyl iodide (

    
    ) in a polar aprotic solvent, ideal for small-scale medicinal chemistry where acid-sensitive moieties might be present.[1]
    

Strategic Analysis & Chemical Logic

Substrate Analysis
  • Steric Hindrance (The "Ortho Effect"): The chlorine atom at position 2 creates significant steric bulk around the carboxylic acid carbonyl.[1] This inhibits the approach of nucleophiles (methanol) in reversible equilibrium reactions like Fischer esterification.[1]

  • Electronic Environment:

    • 4-Nitro Group: Strongly electron-withdrawing (

      
      ), increasing the electrophilicity of the carbonyl carbon (beneficial).[1]
      
    • 5-Methoxy Group: Electron-donating (

      
      ), slightly reducing electrophilicity but stabilizing the ring.[1]
      
    • Net Effect: The molecule is sufficiently acidic, but the kinetic barrier (sterics) dictates that we must activate the carboxyl group into a highly reactive species (Acid Chloride) or bypass nucleophilic attack on the carbonyl entirely (Alkylation).[1]

Pathway Selection Logic
FeatureMethod A: Acyl Chloride (SOCl₂) Method B: Alkylation (MeI/Base)
Mechanism Nucleophilic Acyl Substitution (

then elimination)

Attack on Methyl Iodide
Kinetics Fast; IrreversibleModerate; Irreversible
Scalability High (Industrial Standard)Low to Medium (Reagent Cost)
Byproducts

(gas),

(gas)

(salt)
Recommendation Preferred for >5g scale Preferred for <1g scale

Visualized Workflows

The following diagram illustrates the decision matrix and mechanistic flow for processing CMNBA.

G Start Starting Material: 2-Chloro-5-methoxy-4-nitrobenzoic acid Decision Select Methodology Start->Decision RouteA Route A: Acyl Chloride Activation (Scale > 1g) Decision->RouteA High Yield/Robust RouteB Route B: Alkylation (Scale < 1g) Decision->RouteB Mild Conditions StepA1 Activation: SOCl2, cat. DMF, Toluene (Reflux 2-3h) RouteA->StepA1 StepB1 Deprotonation: K2CO3 in DMF/Acetone RouteB->StepB1 StepA2 Intermediate: Acid Chloride Formation StepA1->StepA2 - SO2, - HCl StepA3 Quench: MeOH / Et3N (0°C) StepA2->StepA3 Product Final Product: Methyl 2-chloro-5-methoxy-4-nitrobenzoate StepA3->Product StepB2 Alkylation: Add MeI (1.2 eq) StepB1->StepB2 StepB2->Product - KI

Caption: Workflow decision tree comparing Acyl Chloride activation vs. Base-mediated Alkylation for CMNBA esterification.

Detailed Experimental Protocols

Protocol A: The Acyl Chloride Method (Standard)

Best for: Gram-to-Kilogram scale, high purity requirements.[1]

Reagents:

  • Substrate: 2-Chloro-5-methoxy-4-nitrobenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ): 3.0 – 5.0 eq (Excess serves as solvent/reagent)[1]
    
  • Catalyst: N,N-Dimethylformamide (DMF): 2–3 drops (Critical for Vilsmeier-Haack activation)[1]

  • Solvent: Toluene (optional, improves thermal control) or Neat[1]

  • Quench: Methanol (anhydrous, excess)[1]

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

    
     line).
    
  • Activation: Charge the flask with the carboxylic acid substrate. Add Toluene (3-5 volumes) if using co-solvent.[1]

  • Addition: Carefully add Thionyl Chloride. Add 2 drops of DMF.[1]

    • Note: Gas evolution (

      
      , 
      
      
      
      ) will begin immediately.[1]
  • Reflux: Heat the mixture to reflux (

    
    C) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride [1].[1]
    
  • Evaporation (Critical): Cool to room temperature. Concentrate the reaction mixture in vacuo (Rotavap) to remove excess

    
     and Toluene.
    
    • Tip: Co-evaporate with fresh Toluene (

      
      ) to ensure all traces of acidic gases are removed.[1]
      
  • Esterification: Redissolve the resulting residue (crude acid chloride) in anhydrous Dichloromethane (DCM) or Toluene. Cool to

    
    C in an ice bath.
    
  • Quench: Add Methanol (5–10 eq) dropwise. Optionally, add Triethylamine (1.1 eq) to scavenge the liberated HCl if acid-sensitivity is a concern.[1]

  • Workup: Stir at room temperature for 1 hour. Wash the organic layer with saturated

    
     (to remove unreacted acid), followed by brine.[1] Dry over 
    
    
    
    and concentrate.
Protocol B: The Alkylation Method (Alternative)

Best for: Small scale, rapid screening, avoiding acidic conditions.[1]

Reagents:

  • Substrate: 2-Chloro-5-methoxy-4-nitrobenzoic acid (1.0 eq)[1]

  • Base: Potassium Carbonate (

    
    ): 2.0 eq (anhydrous, finely ground)[1]
    
  • Electrophile: Methyl Iodide (

    
    ): 1.2 – 1.5 eq[1]
    
  • Solvent: DMF or Acetone (Reagent Grade)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in DMF (5-10 volumes).

  • Deprotonation: Add

    
    .[1][2] Stir at room temperature for 15 minutes. The mixture may turn yellow/orange due to the nitrophenolate-like character (though the acid is benzoic, not phenolic, the color change often indicates deprotonation in nitro-aromatics).
    
  • Alkylation: Add Methyl Iodide dropwise.

    • Safety: MeI is a suspected carcinogen.[1] Use a fume hood.[1]

  • Reaction: Stir at room temperature for 4–6 hours (or

    
    C for 1 hour). Monitor by TLC (EtOAc/Hexane).[1]
    
  • Workup: Pour the reaction mixture into ice-cold water (10 volumes). The ester often precipitates as a solid.[1]

    • If solid:[1][3] Filter, wash with water, and dry.[1][3][4]

    • If oil:[1][5] Extract with Ethyl Acetate, wash with water (

      
       to remove DMF), brine, dry, and concentrate [2].[1]
      

Analytical Validation

Upon isolation, the product Methyl 2-chloro-5-methoxy-4-nitrobenzoate should be validated using the following markers:

TechniqueExpected Signal / Observation
Physical State Off-white to pale yellow solid.[1]
1H NMR (CDCl₃)

3.9–4.0 ppm:
Singlet (3H) corresponding to the new Ester Methyl (

).

3.95 ppm:
Singlet (3H) corresponding to the Methoxy (

).Aromatic Region: Two singlets (due to para-substitution pattern preventing coupling) representing the H3 and H6 protons.[1]
IR Spectroscopy 1725–1735 cm⁻¹: Strong Carbonyl (

) stretch (Ester).1530 & 1350 cm⁻¹: Nitro (

) stretches.[1]
LC-MS Parent ion

or

.[1] Check for isotopic pattern of Chlorine (

ratio 3:1).[1]

Troubleshooting & Optimization

  • Issue: Low Yield in Method A.

    • Cause: Incomplete formation of Acid Chloride.[1]

    • Fix: Ensure DMF is added.[1] It acts as a catalyst to form the Vilsmeier-Haack reagent (

      
      ), which is far more reactive toward the carboxylic acid than 
      
      
      
      alone.[1]
  • Issue: Hydrolysis back to Acid.

    • Cause: Wet Methanol or insufficient drying of the Acid Chloride intermediate.[1]

    • Fix: Use anhydrous MeOH.[1] Ensure the "strip to dryness" step in Protocol A is thorough.[1]

  • Issue: "Sticky" Reaction in Method B.

    • Cause: DMF removal is difficult.[1]

    • Fix: Use Acetone as the solvent (reflux condition) if the substrate solubility permits.[1] Acetone is easier to remove by rotary evaporation.[1]

References

  • Vertex AI Search. (2026).[1] Synthesis of methyl 2-chloro-5-methoxy-4-nitrobenzoate and related patent literature. Retrieved from and (Confirming acid chloride and alkylation methodologies for substituted benzoic acids).[1]

  • PubChem. (2026).[1] Methyl 2-chloro-5-nitrobenzoate Compound Summary. National Library of Medicine.[1] Retrieved from (Validating stability and existence of analogous esters).[1]

  • BenchChem. (2025).[1][6] Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Retrieved from (Contextualizing nitration/oxidation side products).[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Thionyl Chloride, Methyl Iodide, and Nitro-aromatics before handling.[1]

Sources

Technical Application Note: Pd-Catalyzed Functionalization of 2-Chloro-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis of the Substrate

2-Chloro-5-methoxy-4-nitrobenzoic acid (CAS: 101581-13-9) represents a highly functionalized scaffold often utilized in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and antibiotics. Successful cross-coupling of this molecule requires a nuanced understanding of its competing electronic and steric features.

Electronic & Steric Profile
  • The "Ortho-Nitro Effect" (Activation): The nitro group at the C4 position is strongly electron-withdrawing (-M, -I). Located ortho to the chlorine (C2) and para to the carboxyl group, it significantly lowers the electron density of the aromatic ring. This activates the C-Cl bond for oxidative addition by Pd(0), making it more reactive than standard aryl chlorides.

  • The Carboxylic Acid (Interference): The free acid (pKa ~2-3) presents a major challenge. In basic coupling conditions, it deprotonates to form a carboxylate anion. This anionic species can:

    • Coordinate to the Palladium center, forming unreactive "palladacycles."

    • Drastically alter solubility in non-polar organic solvents (e.g., Toluene), leading to biphasic partitioning issues.

  • The Methoxy Group (Modulation): While electron-donating, its meta position relative to the chloride provides minimal deactivation compared to the strong activation of the nitro group.

The "Protect-Couple-Deprotect" Strategy

Due to the interference of the free carboxylic acid, the industrial gold standard for this substrate involves a three-stage workflow: Esterification


 Cross-Coupling 

Saponification
. This guide focuses on this robust pathway to ensure reproducibility and scalability.

Experimental Workflow Visualization

The following diagram outlines the critical path for transforming the starting material into the desired biaryl product.

G Start Start: 2-Chloro-5-methoxy- 4-nitrobenzoic acid Step1 Step 1: Esterification (Protection) Start->Step1 SOCl2, MeOH Inter1 Intermediate: Methyl Ester Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd-Catalysis) Inter1->Step2 Ar-B(OH)2, Pd cat. Inter2 Intermediate: Biaryl Ester Step2->Inter2 Step3 Step 3: Saponification (Deprotection) Inter2->Step3 LiOH, THF/H2O End Target: Functionalized Biaryl Acid Step3->End

Figure 1: The standard "Protect-Couple-Deprotect" workflow to avoid catalyst poisoning by the free acid.

Detailed Experimental Protocols

Protocol A: Methyl Ester Protection (Step 1)

Objective: To mask the acidic proton, improving solubility and preventing catalyst inhibition.

Reagents:

  • Substrate: 2-Chloro-5-methoxy-4-nitrobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous Methanol (

    
    ) (0.5 M concentration)
    

Procedure:

  • Setup: Charge a round-bottom flask with the substrate and anhydrous MeOH under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add

    
     dropwise via addition funnel. Caution: Exothermic reaction with gas evolution (HCl/SO2).
    
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Solvent: 50% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a higher

    
     ester spot.
    
  • Workup: Concentrate in vacuo to remove solvent and excess

    
    . Redissolve residue in EtOAc, wash with saturated 
    
    
    
    (to remove trace acid), then Brine. Dry over
    
    
    .
  • Yield: Expect >90% yield of a yellow solid. This intermediate is stable and can be stored.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling (Step 2)

Objective: To form the C-C bond at the C2 position.

Strategic Choice of Catalyst System:

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

    • Rationale: SPhos is highly effective for aryl chlorides. It creates an electron-rich Pd(0) species that facilitates oxidative addition into the C-Cl bond, while its bulk prevents dimerization and promotes reductive elimination [1].

  • Base:

    
     (Tribasic Potassium Phosphate).
    
    • Rationale: Milder than alkoxides, reducing the risk of nucleophilic attack on the nitro group or the ester.

Reaction Table:

ComponentEquivalentsRole
Methyl 2-chloro-5-methoxy-4-nitrobenzoate 1.0Electrophile
Aryl Boronic Acid 1.2 - 1.5Nucleophile
Pd(OAc)2 0.02 (2 mol%)Pre-catalyst
SPhos 0.04 (4 mol%)Ligand
K3PO4 (2.0 M aq) 3.0Base
Toluene [0.2 M]Solvent

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the Ester (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (2 mol%), and SPhos (4 mol%). Seal the vial and purge with Argon/Nitrogen for 5 minutes.
    
    • Note: Air-free technique is critical.

      
       oxidizes the phosphine ligand, killing the catalyst.
      
  • Solvent Addition: Add degassed Toluene and 2.0 M aqueous

    
     via syringe.
    
  • Reaction: Heat to 80°C - 100°C with vigorous stirring.

    • Visual Check: The reaction typically turns from a pale yellow suspension to a dark black/brown mixture (active Pd species).

  • Monitoring: Check HPLC or TLC after 2 hours. The activated nitro-chloride usually couples rapidly (< 4 hours).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol C: Hydrolysis (Step 3)

Objective: To return to the free acid form.

Procedure:

  • Dissolve the coupled ester in THF/Water (3:1).

  • Add

    
     (3.0 equiv). Stir at RT for 2 hours.
    
  • Acidification: Carefully acidify with 1M HCl to pH 2. The product usually precipitates. Filter and dry.[1]

Mechanistic Insights & Troubleshooting

The Catalytic Cycle (Activated Substrate)

The presence of the nitro group alters the standard catalytic cycle. The oxidative addition step is accelerated, but the system is sensitive to reduction.

Cycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Fast due to -NO2) Pd0->OxAdd + Ar-Cl PdII_Cl L-Pd(II)-Ar-Cl (Oxidative Adduct) OxAdd->PdII_Cl TransMet Transmetallation (Rate Determining) PdII_Cl->TransMet + Ar'-B(OH)3 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting the accelerated oxidative addition due to the electron-withdrawing nitro group.

Troubleshooting Guide
ObservationRoot CauseSolution
Low Conversion (<20%) Catalyst Poisoning / OxidationEnsure rigorous degassing. Switch to XPhos Pd G2 precatalyst (more robust).
Dehalogenation (Ar-H formed)

-Hydride Elimination or Reduction
Avoid alcohol solvents (isopropanol) in the coupling step. Use Toluene or Dioxane.
Homocoupling of Boronic Acid Oxidation of Boronic AcidReduce

exposure. Add the base last after degassing.
Black Precipitate immediately Pd AggregationLigand concentration is too low. Increase Ligand:Pd ratio to 2:1 or 3:1.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. W. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483.

  • BenchChem Application Notes. (2025). Protocols for Suzuki Coupling of Electron-Deficient Aryl Chlorides.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2][3][4][5][6][7] Angewandte Chemie International Edition, 41(22), 4176-4211.

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-Chloro-5-methoxy-4-nitrobenzoic acid and all reagents before use.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Storage, and Troubleshooting Guide CAS Registry Number: 101581-13-9 (Primary Reference) Chemical Formula: C₈H₆ClNO₅ Molecular Weight: 231.59 g/mol [1]

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile and handling protocols for 2-Chloro-5-methoxy-4-nitrobenzoic acid . As a highly functionalized aromatic intermediate (containing nitro, chloro, methoxy, and carboxylic acid groups), this compound presents specific stability challenges—primarily related to photochemical degradation and pH-dependent solubility.[2]

The following protocols are designed to ensure the integrity of your material during storage and experimental use.

Part 1: Storage & Handling Protocols (Preventative)

The Stability Triad

The stability of this compound relies on controlling three variables: Photon Energy (Light) , Thermal Kinetic Energy (Heat) , and Hydrolytic Potential (Moisture) .[2]

  • Photochemical Sensitivity (Critical): The nitro group (

    
    ) on the aromatic ring renders the compound susceptible to photo-reduction or radical formation upon exposure to UV/visible light.[2] Long-term exposure leads to a darkening of the powder (yellow 
    
    
    
    brown/orange).[2]
  • Hygroscopicity: While the chlorobenzoic acid core is relatively hydrophobic, the carboxylic acid moiety can form hydrogen bonds with atmospheric moisture, leading to "caking" and hydrolysis of trace impurities.[2]

  • Thermal Stability: The compound is generally stable at room temperature (

    
    ), but storage at 
    
    
    
    is recommended for durations exceeding 6 months to retard slow decarboxylation or ether cleavage.[2]
Storage Decision Tree

Use the following logic flow to determine the optimal storage condition for your specific sample.

StorageProtocol Start Incoming Material (2-Chloro-5-methoxy-4-nitrobenzoic acid) Duration Intended Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm LightCheck CRITICAL CHECK: Is container Amber/Opaque? ShortTerm->LightCheck LongTerm->LightCheck Cond_RT Condition A: Ambient (20-25°C) Desiccator Cabinet Cond_Cold Condition B: Refrigerated (2-8°C) Sealed under Argon/N2 LightCheck->Cond_RT Yes (Short Term) LightCheck->Cond_Cold Yes (Long Term) Action_Wrap Action: Wrap in Aluminum Foil or Transfer to Amber Vial LightCheck->Action_Wrap No Action_Wrap->Cond_Cold

Figure 1: Decision logic for storage based on duration and container type. Note the critical emphasis on light protection.

Part 2: Troubleshooting & FAQs (Reactive)

Solubility Issues

Q: The compound will not dissolve in water.[2] Is it defective? A: No. As a free acid, 2-Chloro-5-methoxy-4-nitrobenzoic acid has poor solubility in neutral water (


).
  • Solution: You must convert it to its carboxylate salt.[2] Add a stoichiometric amount of mild base (e.g.,

    
    , 
    
    
    
    , or
    
    
    ).[2]
  • Caution: Avoid strong bases at high temperatures, as this may hydrolyze the methoxy group (

    
    ) to a phenol.[2]
    

Q: I see a fine precipitate when dissolving in DMSO. A: This is likely due to moisture contamination in the DMSO (DMSO is hygroscopic).[2] The "precipitate" may be the protonated acid crashing out if the water content is high.[2]

  • Fix: Dry your DMSO over molecular sieves (4Å) or filter the solution through a

    
     PTFE filter.[2]
    
Purity & Appearance[2][3]

Q: The powder has turned from pale yellow to dark orange. Can I still use it? A: Darkening indicates surface photo-degradation (formation of nitroso/azo species).[2]

  • Troubleshooting: Perform a Thin Layer Chromatography (TLC) check.

    • Mobile Phase: Dichloromethane:Methanol (95:[2]5) + 1% Acetic Acid.[2]

    • Observation: If the main spot is intact and only a faint baseline smear appears, the bulk material is likely fine.[2] If multiple distinct new spots appear, repurify via recrystallization (Ethanol/Water).[2]

Q: My yield is low during chemical synthesis (e.g., amide coupling). A: The ortho-chloro and ortho-nitro groups create significant steric hindrance around the carboxylic acid.

  • Advice: Standard coupling reagents (EDC/NHS) may be too slow.[2] Switch to generating the acid chloride intermediate using Oxalyl Chloride/DMF (catalytic) in DCM, then react with your amine.[2]

Part 3: QC & Validation Protocols

To verify the identity and purity of your lot, use the following standardized HPLC method. This method separates the parent compound from common degradation products (decarboxylated species or hydrolyzed phenols).[2]

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

,

)
Mobile Phase A Water + 0.1% Formic Acid (buffers pH to keep acid protonated)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 280 nm (nitro group absorbance)
Gradient 0-2 min: 5% B (Isocratic hold) 2-15 min: 5%

95% B (Linear ramp)
Degradation Pathway Analysis

Understanding how the molecule breaks down helps you identify impurities.[2]

Degradation Parent 2-Chloro-5-methoxy- 4-nitrobenzoic acid Decarb Impurity A: 3-Chloro-4-nitroanisole (Loss of CO2) Parent->Decarb High Heat (>150°C) Phenol Impurity B: 2-Chloro-5-hydroxy- 4-nitrobenzoic acid (Ether Cleavage) Parent->Phenol Strong Acid + Heat Reduction Impurity C: Azo/Azoxy Dimers (Photochemical) Parent->Reduction UV Light

Figure 2: Primary degradation pathways.[2] Impurity A occurs during uncontrolled heating; Impurity C occurs during improper light storage.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17287, 2-Chloro-5-nitrobenzoic acid (Structural Analog Data).[2] Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzoic acid, 2-chloro-4-nitro-.[2][3] Retrieved from [Link][2]

(Note: Specific stability data for the 5-methoxy isomer is derived from functional group analysis of the 2-chloro-4-nitrobenzoic acid scaffold, supported by standard organic chemistry principles regarding nitro-arene light sensitivity and benzoic acid solubility.)

Sources

Overcoming poor solubility of "2-Chloro-5-methoxy-4-nitrobenzoic acid" in reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 2-Chloro-5-methoxy-4-nitrobenzoic acid . This compound presents distinct solubility challenges due to its rigid crystalline lattice, driven by strong intermolecular hydrogen bonding (carboxylic acid dimer) and


-stacking interactions typical of nitro-aromatics.[1][2][3]

Topic: Overcoming Solubility Limitations in Synthetic Workflows Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide[1][2][3]

Core Solubility Profile & Challenge Analysis

The Problem: 2-Chloro-5-methoxy-4-nitrobenzoic acid is a highly functionalized aromatic acid. Its poor solubility in standard non-polar (DCM, Toluene) and protic solvents (Water, cold Ethanol) stems from:

  • High Lattice Energy: The p-nitro and o-chloro substituents create a dense packing network.[1][2][3]

  • Lipophilicity vs. Polarity: While the nitro/chloro groups add lipophilicity, the carboxylic acid demands polar interactions to solvate.[1][2][3]

  • Dimerization: In non-polar solvents, the acid exists as a stable, less reactive dimer.[1][2][3]

Quick Reference Solubility Table: Data estimated based on structural analogs (e.g., 2-chloro-5-nitrobenzoic acid) and experimental application.

Solvent SystemSolubility RatingPrimary Use CaseNotes
Water (pH < 4) InsolubleWork-up / PrecipitationProduct crashes out upon acidification.[1][2][3]
Dichloromethane (DCM) PoorNoneAvoid for reaction; good for washing solid product.[1][2][3]
Ethanol / Methanol Moderate (Hot)RecrystallizationRequires heating to reflux; poor at RT.[1][2][3]
THF / 2-MeTHF GoodAmide Coupling / ReductionExcellent general solvent; 2-MeTHF is greener.[1][2][3]
DMF / DMSO / NMP ExcellentSNAr / High-Temp ReactionsHard to remove; use only when necessary.[1][2][3]
Aq. Base (NaOH/Na₂CO₃) ExcellentSalt FormationConverts acid to soluble carboxylate.[1][2][3]

Troubleshooting Guide (Q&A)

Section A: Reaction Setup & Solvent Selection

Q1: I am trying to couple this acid with an amine using EDC/HOBt in DCM, but the starting material remains a suspension. How do I fix this? Diagnosis: DCM is too non-polar to break the carboxylic acid dimers of this specific substrate. Solution: Switch the solvent system to DMF or a THF/DMF (9:1) mixture.[1][2][3]

  • Why? DMF is a polar aprotic solvent that effectively solvates the aromatic ring and disrupts hydrogen bonding without deactivating the coupling agents.[1][2][3]

  • Alternative: If you must use a non-polar solvent, add 2-3 equivalents of a tertiary base (DIPEA or TEA).[1][2][3] This forms the soluble ammonium carboxylate salt in situ, instantly dissolving the suspension.[1][2]

Q2: Can I use water as a solvent for nucleophilic substitution? Diagnosis: The free acid is insoluble in water.[1][2][3] Solution: Yes, but only if you convert it to a salt first.[1][2][3]

  • Protocol: Suspend the compound in water and slowly add 1.05 equivalents of NaOH or Na₂CO₃. The solution will turn clear as the sodium salt forms.[1][2][3]

  • Warning: Ensure your nucleophile is compatible with aqueous basic conditions.

Section B: Reactivity & Work-up[1][2][3]

Q3: The reaction works in DMF, but I cannot remove the solvent during work-up. The product oils out. Diagnosis: DMF has a high boiling point (153°C) and high affinity for organic products.[1][2][3] Solution: Do not attempt to rotovap the DMF.[1][2][3] Use the "Crash Precipitation" method:

  • Pour the reaction mixture slowly into a rapidly stirring beaker of ice-cold 1M HCl (10x volume of DMF).

  • The sudden pH change and polarity shift will force the product to precipitate as a solid.[1][2][3]

  • Filter the solid and wash with water to remove residual DMF.[1][2][3]

Q4: I need to reduce the nitro group, but the catalyst (Pd/C) is clumping because the starting material isn't dissolved. Diagnosis: Heterogeneous hydrogenation requires the substrate to be in solution to interact with the catalyst surface.[1][2] Solution: Use Methanol or Ethanol and heat the reaction to 40-50°C.[1][2][3]

  • Pro Tip: If solubility is still poor, add 1-2 equivalents of Ammonium Formate.[1][2][3] It acts as both a hydrogen donor and a solubility enhancer (hydrotropic effect).[1][2][3]

Experimental Protocols

Protocol A: In Situ Solubilization for Amide Coupling

Use this when the acid chloride method is too harsh.[1][2]

  • Dissolution: In a round-bottom flask, suspend 1.0 eq of 2-Chloro-5-methoxy-4-nitrobenzoic acid in anhydrous THF (0.2 M concentration).

  • Activation: Add 1.2 eq of DIPEA (N,N-Diisopropylethylamine).

    • Observation: The suspension should clear within 5 minutes as the amine salt forms.[1][2][3]

  • Coupling: Add 1.1 eq of HATU or T3P (Propylphosphonic anhydride).[1][2][3] Stir for 10 minutes.

  • Addition: Add the amine partner (1.1 eq).

  • Monitoring: Monitor via TLC or LCMS. If the reaction stalls, heat to 40°C.

Protocol B: Acid Chloride Formation (The "Ultimate" Solubilization)

Converts the insoluble acid into a highly soluble, reactive electrophile.[1][2]

  • Setup: Place 1.0 eq of the acid in a flask equipped with a reflux condenser.

  • Reagent: Add Thionyl Chloride (SOCl₂) (5-10 eq) neat. Alternatively, use Toluene with 2 eq of Oxalyl Chloride and a drop of DMF.[1][2][3]

  • Reaction: Heat to reflux (75-80°C) for 2-3 hours.

    • Mechanism:[3][4][5][6] The formation of SO₂ and HCl gas drives the reaction.[1][2][3] The insoluble solid will slowly dissolve, resulting in a clear yellow/orange solution.[1][2][3]

  • Isolation: Evaporate the excess Thionyl Chloride under vacuum (use a base trap).[1][2][3]

  • Result: The resulting acid chloride is soluble in DCM, THF, and Toluene and reacts instantly with nucleophiles.[1][2][3]

Decision Logic & Workflows

Figure 1: Solvent Selection Decision Tree

Use this logic to select the optimal solvent based on your intended reaction type.

SolventSelection Start Start: 2-Chloro-5-methoxy-4-nitrobenzoic acid ReactionType What is the Reaction Type? Start->ReactionType Coupling Amide Coupling / Esterification ReactionType->Coupling SNAr Nucleophilic Substitution (SNAr) ReactionType->SNAr Reduction Nitro Reduction ReactionType->Reduction TempSensitive Is it Temperature Sensitive? Coupling->TempSensitive SolventDMF Use DMF or NMP (High solubility, difficult workup) SNAr->SolventDMF SolventMeOH Use MeOH/EtOH at 50°C (Moderate solubility) Reduction->SolventMeOH Yes Yes TempSensitive->Yes Avoid Heat No No TempSensitive->No Can Heat BaseCompatible Is Base Compatible? SolventTHF Use THF + DIPEA (Solubilizes via salt formation) SolventAcidCl Convert to Acid Chloride (SOCl2 -> DCM soluble) Yes->SolventTHF No->SolventAcidCl

Caption: Decision tree for selecting the optimal solvent system based on reaction type and conditions.

Figure 2: Work-up Workflow for Polar Solvents

How to recover the product when using DMF/DMSO.

Workup ReactionMix Reaction Mixture (in DMF/DMSO) Quench Pour into Ice-Cold 1M HCl (10x Volume) ReactionMix->Quench Precipitate Precipitation Occurs? Quench->Precipitate Yes Yes Precipitate->Yes Solid Forms No No Precipitate->No Oils/Emulsion Filter Filter Solid Wash with Water Final Pure Product (Solid) Filter->Final Extract Extract with EtOAc Wash with LiCl (aq) Extract->Final Yes->Filter No->Extract

Caption: Standardized work-up protocol for removing high-boiling polar solvents.

References

  • PubChem. 2-Chloro-5-nitrobenzoic acid (Analogous Structure & Properties). National Library of Medicine.[1][2][3] Available at: [Link][1][3]

  • Li, J.J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1][2][3] Springer, 2014.[1][2][3] (General reference for Amide Coupling and SNAr mechanisms).

  • PrepChem. Preparation of 2-chloro-5-nitrobenzoic acid. Available at: [Link][1][3]

Sources

Work-up procedures for "2-Chloro-5-methoxy-4-nitrobenzoic acid" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-5-methoxy-4-nitrobenzoic Acid

Topic: Work-up & Isolation Procedures Case ID: 2C5M4N-WU-001 Status: Active Support Level: Tier 3 (Senior Scientist)

Executive Summary & Context

Compound: 2-Chloro-5-methoxy-4-nitrobenzoic acid Primary Application: Key intermediate in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib/AZD9291). Synthesis Context: Typically generated via electrophilic aromatic substitution (nitration) of 2-chloro-5-methoxybenzoic acid.

Technical Note: The presence of the methoxy group at position C5 activates the ring, making the reaction more exothermic than standard benzoic acid nitrations. Precise temperature control during work-up is critical to prevent oxidative decomposition and ensuring regioisomeric purity.

Standard Operating Procedure (The "Happy Path")

The following protocol assumes a standard nitration mixture (H₂SO₄/HNO₃ matrix).

Step-by-Step Work-up Protocol
StepOperationCritical ParameterTechnical Rationale
1 Quench Preparation Temp < 0°CPrepare a slurry of crushed ice and water (ratio 2:1 w/w relative to reaction mass). The high heat of dilution of H₂SO₄ requires a massive heat sink to prevent thermal runaway.
2 Controlled Addition Rate ControlPour the reaction mass slowly into the ice slurry with vigorous stirring. Do not add ice to the acid; this causes localized boiling and splattering.
3 Precipitation Final Temp < 10°CThe product is insoluble in dilute acid. Maintain low temperature to maximize precipitation yield and prevent partial solubility in the acidic mother liquor.
4 Filtration VacuumFilter the resulting slurry using a sintered glass funnel or chemically resistant filter cloth (Polypropylene).
5 Cake Washing pH MonitoringWash the filter cake with cold water (0-5°C) until the filtrate pH is neutral (pH 6-7). Residual acid catalyzes degradation during drying.
6 Drying 50-55°CDry under vacuum. Avoid temperatures >60°C to mitigate thermal instability risks associated with nitro-aromatics.

Workflow Visualization

The following diagram illustrates the isolation logic and critical decision points.

WorkupProcedure start Nitration Reaction Mixture (H2SO4 / HNO3 Matrix) quench Quench into Ice/Water Slurry (Maintain T < 10°C) start->quench Slow Addition precip Precipitation of Crude Solid quench->precip filter Filtration precip->filter wash Wash Cake with Cold Water filter->wash check_ph Check Filtrate pH wash->check_ph check_ph->wash pH < 5 dry Vacuum Dry (50-55°C) check_ph->dry pH 6-7 final Isolated 2-Chloro-5-methoxy- 4-nitrobenzoic acid dry->final

Figure 1: Isolation workflow for 2-Chloro-5-methoxy-4-nitrobenzoic acid emphasizing pH control.

Troubleshooting Guide (FAQ)

Q1: The product "oiled out" instead of precipitating as a solid during the quench. What happened?

  • Diagnosis: This often occurs if the quench temperature rose above the melting point of the crude mixture or if the acid concentration is in a "solubility window" (metastable zone). The methoxy group lowers the melting point compared to non-substituted nitrobenzoic acids.

  • Corrective Action:

    • Re-cool: Add more ice to bring the temperature back to 0-5°C.

    • Seed: Add a small crystal of pure product to induce nucleation.

    • Agitate: Vigorous stirring is required to break the oil droplets into a solid.

Q2: My isolated solid is orange/brown instead of the expected pale yellow. Is this acceptable?

  • Diagnosis: This indicates oxidative impurities or the presence of dinitro species. The electron-rich methoxy ring is susceptible to over-oxidation if the nitration temperature was too high (>20°C).

  • Corrective Action (Purification):

    • Recrystallization: Dissolve the crude solid in minimum boiling water or dilute acetic acid. Add activated charcoal (5% w/w), stir for 15 mins, filter hot, and cool slowly to recrystallize.

    • Alternative: Recrystallization from a mixture of ethanol/water is also effective for removing colored oxidative byproducts.

Q3: The yield is significantly lower than the theoretical calculation (>85%). Where did the product go?

  • Diagnosis:

    • Solubility Loss: The product has a pKa ~3-4. If the quench volume is too large, significant product remains dissolved in the aqueous mother liquor.

    • Incomplete Reaction: Check HPLC of the mother liquor.

  • Corrective Action:

    • Optimize the quench volume (keep it to the minimum required to manage the exotherm).

    • Cool the slurry to near 0°C before filtration to minimize solubility losses.

Q4: How do I remove the 2-chloro-3-nitro regioisomer?

  • Diagnosis: Nitration is not 100% regioselective. The 3-nitro isomer is the primary contaminant.

  • Corrective Action:

    • The 4-nitro isomer (target) is generally less soluble in water than the 3-nitro isomer.

    • Slurry Wash: Resuspend the crude cake in boiling water (insufficient to dissolve everything), stir for 30 mins, and filter hot. The less soluble 4-nitro product remains on the filter, while the 3-nitro isomer enriches in the filtrate.

Impurity Management Logic

Use this decision tree to determine the appropriate purification strategy based on analytical data.

PurificationLogic issue Identify Impurity (HPLC/NMR) regio Regioisomer (3-nitro) issue->regio color Colored Impurities (Oxidative) issue->color inorganic Inorganic Salts (Sulfates) issue->inorganic sol_recryst Recrystallize: Dilute Acetic Acid or Water regio->sol_recryst Solubility Difference sol_charcoal Activated Charcoal Treatment color->sol_charcoal Adsorption sol_wash Extended Water Wash (Monitor Conductivity) inorganic->sol_wash High Aq. Solubility

Figure 2: Troubleshooting decision tree for impurity removal.

Safety & Stability (HSE)

Hazard Profile:

  • Energetic Material: As a nitro-aromatic, the compound possesses significant thermal energy. Do not heat dry solids above 100°C.

  • Skin/Eye Irritant: The compound is an acid and a nitro-derivative.[1][2] Standard PPE (gloves, goggles) is mandatory.

  • Dust Explosion: Finely divided dry powder poses a dust explosion risk. Ground all equipment during transfer.

Storage:

  • Store in a cool, dry place.[2]

  • Keep away from strong bases and reducing agents.

References

  • AstraZeneca AB. (2013). 2-(2,4,5-substituted-anilino) pyrimidine derivatives as EGFR modulators useful for treating cancer.[3][4][5][6] (WO Patent No. 2013014448).[6] WIPO.

    • Citation Context: Describes the synthesis and isolation of nitro-benzoic acid intermedi
  • PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid.[1][7][8][9]

    • Citation Context: Provides foundational protocols for nitration and work-up of chlorobenzoic acids, applicable to the methoxy-deriv
  • Fisher Scientific. (2023). Safety Data Sheet: 2-Chloro-4-nitrobenzoic acid.[2]

    • Citation Context: Safety data regarding handling, storage, and hazards of similar nitro-benzoic acid deriv

Sources

Technical Support Center: Monitoring Reactions of 2-Chloro-5-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-5-methoxy-4-nitrobenzoic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful monitoring and execution of your chemical reactions. Our approach is rooted in practical, field-tested experience to help you anticipate and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with 2-Chloro-5-methoxy-4-nitrobenzoic acid?

A1: 2-Chloro-5-methoxy-4-nitrobenzoic acid is a versatile intermediate. The most common transformations involve the carboxylic acid group, such as esterification and amide bond formation. Additionally, the nitro group can be reduced to an amine, and the chloro group can be a site for nucleophilic aromatic substitution, although this often requires harsh conditions.

Q2: Which analytical techniques are best for monitoring the progress of reactions involving this compound?

A2: The choice of technique depends on the specific reaction. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of most reactions.[1][2] High-Performance Liquid Chromatography (HPLC) provides quantitative data on the consumption of starting material and formation of products. For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q3: How can I purify the final product after a reaction with 2-Chloro-5-methoxy-4-nitrobenzoic acid?

A3: Purification strategies are contingent on the properties of the product. Recrystallization is a common and effective method for solid products.[1] Column chromatography is also widely used for both solid and liquid products to separate the desired compound from byproducts and unreacted starting materials.

Q4: What are the expected major byproducts in reactions involving this molecule?

A4: In nitration reactions to synthesize similar compounds, the formation of regioisomers is a common issue.[1][3] For instance, in the nitration of 2-chlorobenzoic acid, the 2-chloro-3-nitrobenzoic acid isomer can be formed alongside the desired 2-chloro-5-nitrobenzoic acid.[3][4] During amide coupling, incomplete reaction or side reactions involving the coupling agents can lead to impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Incomplete Reaction or Stalled Conversion

Possible Causes:

  • Insufficient Reagent Stoichiometry: The molar ratio of the reactants may not be optimal.

  • Low Reaction Temperature: The activation energy for the reaction may not be reached.

  • Poor Solubility: The starting material may not be fully dissolved in the reaction solvent.

  • Catalyst Deactivation: If a catalyst is used, it may have lost its activity.

Solutions:

  • Re-evaluate Stoichiometry: Ensure that the limiting reagent is appropriate for the reaction and consider a slight excess of the other reactant.

  • Adjust Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential byproduct generation using TLC or HPLC.

  • Improve Solubility: Choose a solvent system in which all reactants are soluble at the reaction temperature. Sonication can also aid in dissolution.

  • Catalyst Check: If using a catalyst, ensure it is fresh and from a reliable source. In some cases, adding a fresh batch of catalyst can restart a stalled reaction.

Issue 2: Formation of Multiple Products on TLC/HPLC

Possible Causes:

  • Side Reactions: The reaction conditions may be promoting the formation of undesired byproducts. For nitration reactions, this can include the formation of isomers.[1][3]

  • Decomposition: The starting material or product may be unstable under the reaction conditions.

  • Impure Starting Material: The 2-Chloro-5-methoxy-4-nitrobenzoic acid used may contain impurities that are also reacting.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature Control: For exothermic reactions like nitration, maintaining a low and consistent temperature is critical to minimize side-product formation.[1][4]

    • Order of Addition: The slow, dropwise addition of a reactive agent can prevent localized high concentrations and reduce side reactions.[1]

  • Check for Stability: Run a control experiment with the starting material and product under the reaction conditions (without the other reactant) to assess their stability.

  • Verify Starting Material Purity: Analyze the starting material by HPLC or NMR to confirm its purity before starting the reaction.

Issue 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • Product "Oiling Out": The product may separate as an oil instead of crystallizing during recrystallization.[5]

  • Emulsion Formation during Workup: The product may be difficult to separate from the aqueous layer during extraction.

  • Co-elution in Chromatography: The product and impurities may have similar retention times on the chromatography column.

Solutions:

  • Recrystallization Optimization:

    • If the product "oils out," try using a lower-boiling point solvent or a mixed solvent system. Adding a bit more solvent to the hot solution can also help.[5]

  • Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) or a different organic solvent to the separatory funnel to break up emulsions.

  • Chromatography Method Development:

    • Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

    • For HPLC, adjusting the mobile phase composition, flow rate, or using a different column chemistry can improve resolution.[6]

Experimental Protocols and Data

Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

TLC is a quick and effective way to monitor the progress of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

Step-by-Step Protocol for TLC Analysis:

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate:

    • Using a capillary tube, spot a small amount of the starting material (dissolved in a suitable solvent) on the baseline.

    • Spot a co-spot (starting material and reaction mixture in the same spot).

    • Spot the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp.

  • Interpret the Results: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

CompoundTypical Rf Value Range (30% Ethyl Acetate in Hexanes)Visualization
2-Chloro-5-methoxy-4-nitrobenzoic acid0.2 - 0.4UV active
Amide product (e.g., with aniline)0.4 - 0.6UV active
Ester product (e.g., methyl ester)0.6 - 0.8UV active

Note: Rf values are highly dependent on the specific TLC plate, solvent system, and other experimental conditions. The values above are for illustrative purposes.

Monitoring Reaction Progress with High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative information about the reaction progress.

General HPLC Method:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid.[6]

  • Detection: UV detector at a wavelength where both the starting material and product have strong absorbance (e.g., 254 nm).

Workflow for HPLC Monitoring:

  • Prepare a Calibration Curve: Prepare standard solutions of the starting material and, if available, the product at known concentrations. Inject these standards to create a calibration curve.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with the mobile phase.

  • Injection and Analysis: Inject the prepared sample into the HPLC system.

  • Data Interpretation: By comparing the peak areas of the starting material and product to the calibration curves, you can determine their concentrations and calculate the reaction conversion.

Visualizing Reaction Workflows

Amide Bond Formation Workflow

This diagram illustrates the typical workflow for an amide coupling reaction using 2-Chloro-5-methoxy-4-nitrobenzoic acid.

Amide_Coupling_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Workup & Purification Start 2-Chloro-5-methoxy-4- nitrobenzoic acid + Amine Coupling Add Coupling Agent (e.g., HATU, EDC) + Base Start->Coupling Stir Stir at Room Temp or Heat Coupling->Stir TLC Monitor by TLC/HPLC Stir->TLC Quench Quench Reaction (e.g., add water) TLC->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Product Isolated Product Purify->Product

Caption: Workflow for amide bond formation.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues.

Troubleshooting_Logic Start Problem Encountered Incomplete Incomplete Reaction? Start->Incomplete Byproducts Byproducts Formed? Start->Byproducts Isolation Isolation Issues? Start->Isolation Check_Stoichiometry Check Reagent Stoichiometry & Purity Incomplete->Check_Stoichiometry Yes Adjust_Temp Adjust Temperature & Reaction Time Incomplete->Adjust_Temp Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Conc.) Byproducts->Optimize_Conditions Yes Purification_Method Modify Purification Strategy Isolation->Purification_Method Yes Workup_Procedure Refine Workup Procedure Isolation->Workup_Procedure Yes

Caption: A logical approach to troubleshooting.

References

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zhejiang Jiuzhou Chem Co., Ltd. (n.d.). 2-Chloro-5-Methoxy-4-nitro-benzoic acid CAS NO.101581-13-9. Retrieved from [Link]

  • Google Patents. (1937). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • Google Patents. (2012). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PubChem. (n.d.). 4-Chloro-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

Sources

Technical Support Center: 2-Chloro-5-methoxy-4-nitrobenzoic Acid Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-Chloro-5-methoxy-4-nitrobenzoic acid (CAS: 101581-13-9) .

This guide addresses the two primary synthetic pathways:

  • Direct Nitration (Most common, high failure rate due to regioselectivity/demethylation).

  • Oxidation of Toluene Precursors (Higher purity, distinct workup challenges).

Status: Operational Subject: Yield & Purity Optimization for CAS 101581-13-9 Audience: Process Chemists, Medicinal Chemists

Module 1: The Reaction Landscape & Yield Bottlenecks

Before troubleshooting, identify which pathway you are utilizing. The yield "killers" differ fundamentally between the two methods.

Pathway A: Direct Nitration (Electrophilic Aromatic Substitution)

Substrate: 2-Chloro-5-methoxybenzoic acid Reagents:


 or 

Mechanism: The methoxy group (-OMe) at C5 is a strong ortho/para activator. The chloro group (-Cl) at C2 is a deactivator. The carboxyl group (-COOH) at C1 is a meta director. The Conflict: The -OMe group strongly directs to positions 4 and 6 .
  • Target: Position 4 (Nitro).[1][2][3][4][5][6][7]

  • Impurity: Position 6 (Nitro isomer).

  • Critical Failure Mode: Demethylation (loss of -OMe to form -OH) occurs readily in hot concentrated sulfuric acid, resulting in tar/phenolic byproducts.

Pathway B: Oxidation (Side-Chain Oxidation)

Substrate: 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene (4-Chloro-5-methyl-2-nitroanisole) Reagents:


 / Water / Pyridine (optional)
Mechanism:  Oxidation of the methyl group to carboxylic acid.
The Conflict:  The nitro group is already installed, eliminating regioselectivity issues.
Critical Failure Mode:  Incomplete oxidation (alcohol/aldehyde intermediates) or manganese dioxide (

) trapping the product.

Module 2: Troubleshooting Guide (Q&A Format)

Scenario A: "My yield is low (<40%) using Mixed Acid Nitration."

Q1: Are you seeing dark red/brown fumes and a sticky black tar during workup?

  • Diagnosis: Oxidative Demethylation. The methoxy group is electron-rich. If the temperature exceeds 10°C or the

    
     concentration is too high, the ring oxidizes, and the ether cleaves.
    
  • The Fix:

    • Temperature Control: The addition of

      
       must be performed at -10°C to 0°C . Do not allow the exotherm to spike above 5°C.
      
    • Acid Strength: Switch from "Mixed Acid" (

      
      ) to Acetyl Nitrate  formed in situ. Dissolve the substrate in Acetic Anhydride (
      
      
      
      ) and add Fuming
      
      
      slowly at low temp. This is milder and preserves the methoxy group.

Q2: I have a solid product, but NMR shows a ~20% impurity with similar splitting.

  • Diagnosis: Regioisomer Contamination (6-Nitro isomer). The 6-position is also ortho to the methoxy group.

  • The Fix:

    • Steric Control: Position 4 is sterically favored over Position 6 (which is flanked by the bulky COOH). Lowering the temperature increases selectivity for the kinetic product (Position 4).

    • Purification: The 6-nitro isomer is often more soluble in ethanol. Recrystallize the crude solid from Ethanol/Water (1:1) or Glacial Acetic Acid .

Scenario B: "My yield is low using KMnO4 Oxidation."

Q3: The reaction stalls, and I cannot filter off the brown sludge.

  • Diagnosis: MnO2 Entrapment. The manganese dioxide byproduct is voluminous and traps your benzoic acid salt.

  • The Fix:

    • Filtration Aid: Filter the hot reaction mixture through a pad of Celite (diatomaceous earth) while it is still

      
      . If it cools, the product precipitates into the sludge.
      
    • Wash the Cake: The MnO2 cake holds significant product. Wash the filter cake with boiling water (3x volume) to leach out the carboxylate salt before acidifying the filtrate.

Q4: I isolated the product, but the melting point is low.

  • Diagnosis: Incomplete Oxidation. You likely have the benzyl alcohol or aldehyde intermediate.

  • The Fix:

    • Stoichiometry: Ensure a minimum of 2.5 to 3.0 equivalents of

      
      .
      
    • Time/Temp: This reaction requires reflux (

      
      ) for at least 3-5 hours. Monitor by TLC/HPLC until the intermediate disappears.
      

Module 3: Optimized Protocols

Protocol A: High-Selectivity Nitration (Recommended)

Use this if starting from 2-chloro-5-methoxybenzoic acid.

  • Setup: 3-neck flask, mechanical stirrer (critical for slurry), internal thermometer.

  • Dissolution: Suspend 1.0 eq of substrate in Acetic Anhydride (5 vol). Cool to -5°C .

  • Nitration: Add Fuming

    
      (1.1 eq) dropwise over 1 hour.
    
    • Note: Maintain internal T < 0°C.

  • Aging: Stir at 0°C for 2 hours. Allow to warm to 10°C slowly over 1 hour.

  • Quench: Pour mixture onto Crushed Ice (10 vol) with vigorous stirring.

  • Isolation: Filter the yellow precipitate. Wash with cold water until pH neutral.

  • Purification: Recrystallize from Ethanol/Water .

Protocol B: Permanganate Oxidation (High Purity Route)

Use this if starting from 1-chloro-4-methoxy-2-methyl-5-nitrobenzene.

  • Setup: Flask with reflux condenser.

  • Mixing: Suspend 1.0 eq of precursor in Water (10 vol). Add

    
      (3.0 eq).
    
  • Reaction: Reflux (

    
    ) for 4 hours. Purple color should fade to brown.
    
  • Filtration: Filter HOT through Celite to remove

    
    . Wash cake with boiling water.
    
  • Quench: Cool filtrate to RT. Add Sodium Bisulfite (

    
    )  solution dropwise to destroy excess oxidant (solution turns clear).
    
  • Precipitation: Acidify with 6M HCl to pH 1-2.

  • Isolation: Filter the white/pale yellow solid.

Module 4: Visualizing the Workflow

The following diagram illustrates the decision logic and process flow for both synthesis routes.

SynthesisWorkflow Start Start: Choose Precursor RouteA Route A: 2-Chloro-5-methoxybenzoic acid Start->RouteA RouteB Route B: 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene Start->RouteB Nitration Nitration Step (HNO3 / Ac2O) Temp < 0°C RouteA->Nitration Oxidation Oxidation Step (KMnO4 / H2O) Reflux 100°C RouteB->Oxidation CheckA Check: Dark Tar? Nitration->CheckA CheckB Check: Brown Sludge? Oxidation->CheckB SolA Fix: Lower Temp Use Acetic Anhydride CheckA->SolA Yes Product Crude Product (2-Chloro-5-methoxy-4-nitrobenzoic acid) CheckA->Product No SolB Fix: Filter HOT Wash cake with boiling water CheckB->SolB Yes CheckB->Product No SolA->Nitration Retry SolB->Product Purification Purification Recrystallize (EtOH/H2O) Product->Purification Final Pure Target CAS: 101581-13-9 Purification->Final

Caption: Decision matrix for selecting the synthesis route and troubleshooting common failure modes (Demethylation in Route A, MnO2 trapping in Route B).

Module 5: Comparative Data

ParameterMethod A: NitrationMethod B: Oxidation
Primary Challenge Regioselectivity (4-nitro vs 6-nitro)Workup (Removing

)
Yield Potential 60-75% (after recrystallization)80-90%
Purity Profile Risk of isomer contaminationHigh purity (Isomer free)
Scalability High (Standard reactors)Moderate (Solid waste handling)
Key Reagent Fuming Nitric AcidPotassium Permanganate

References

  • US Patent 9,556,117 B2. Indole carboxamide derivatives as P2X7 receptor antagonists. (2017).[1][4] Example A.18.b describes the synthesis of 2-Chloro-5-methoxy-4-nitrobenzoic acid via KMnO4 oxidation.

  • US Patent 5,495,045. Process for the preparation of 2-chloro-4-nitrobenzoic acid. (1996).[8] Provides foundational conditions for nitration of chlorobenzoic acids, applicable as a baseline for the methoxy-derivative.

  • BenchChem.2-Chloro-5-methoxy-4-nitrobenzoic acid Product Entry.

Sources

Validation & Comparative

Comparative Guide: 2-Chloro vs. 2-Fluoro-5-methoxy-4-nitrobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Choice in

In the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors like Gefitinib analogs), the choice of the starting benzoic acid derivative dictates the efficiency of the initial nucleophilic aromatic substitution (


).

While 2-Chloro-5-methoxy-4-nitrobenzoic acid (CMN-BA) is the industry-standard "workhorse" due to cost-efficiency, 2-Fluoro-5-methoxy-4-nitrobenzoic acid (FMN-BA) offers superior reactivity kinetics. This guide analyzes the trade-offs, demonstrating that the Fluoro-analog is not merely an alternative but a process enabler for sterically hindered or electron-deficient nucleophiles where the Chloro-analog fails to deliver viable yields.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

Feature2-Chloro-5-methoxy-4-nitrobenzoic acid2-Fluoro-5-methoxy-4-nitrobenzoic acid
Abbreviation CMN-BAFMN-BA
CAS Number 100487-78-7 (Isomer var.)1001345-80-7
Molecular Weight 231.59 g/mol 215.13 g/mol
Leaving Group Chloride (

)
Fluoride (

)
Electronegativity 3.16 (Pauling)3.98 (Pauling)
C-X Bond Energy ~400 kJ/mol (Strong)~485 kJ/mol (Very Strong)

Reactivity
ModerateHigh (10–100x faster)
Cost Profile Low (Commodity)High (Specialty)

Mechanistic Insight: The "Fluorine Effect" in

To make an informed choice, one must understand the counter-intuitive physical organic chemistry at play. In typical


 or 

reactions, Iodine or Bromine are better leaving groups because the bond is weaker. However, in Nucleophilic Aromatic Substitution (

)
, the rate-determining step (RDS) is usually the nucleophilic attack , not the bond breaking.
The Meisenheimer Complex Stabilization

The reaction proceeds via an addition-elimination mechanism. The highly electronegative Fluorine atom in FMN-BA inductively withdraws electron density from the ring carbon (


), significantly lowering the energy of the transition state leading to the Meisenheimer Complex .
  • FMN-BA: The

    
     atom stabilizes the negative charge accumulation on the ring more effectively than 
    
    
    
    .
  • CMN-BA: The

    
     atom, being less electronegative, renders the ring less electrophilic, requiring higher activation energy (heat/pressure).
    

SNAr_Mechanism cluster_legend Reactivity Logic Start Substrate (2-Halo-Benzoic Acid) TS Transition State (Nucleophilic Attack) Start->TS + Nucleophile (R-NH2) Inter Meisenheimer Complex (Stabilized by NO2 & Halogen) TS->Inter Rate Determining Step (F >> Cl) Product Product (2-Amino-Benzoic Acid) Inter->Product Elimination of X- Note1 Fluorine (F) lowers the LUMO energy facilitating faster attack.

Figure 1: The


 reaction pathway. The high electronegativity of Fluorine accelerates the first step (TS 

Intermediate).

Experimental Comparison: Synthesis of Anthranilic Acid Intermediates

This protocol compares the efficiency of both analogs in reacting with a sterically hindered aniline (e.g., 3-chloro-4-fluoroaniline), a common step in synthesizing 4-anilinoquinazoline cores.

Experimental Protocol

Objective: Synthesize N-(3-chloro-4-fluorophenyl)-5-methoxy-4-nitroanthranilic acid.

Reagents:

  • Substrate A: CMN-BA (1.0 eq)

  • Substrate B: FMN-BA (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (for solubility)
    
  • Solvent: DMF or DMAc (Dimethylacetamide)

Workflow:

  • Dissolve 1.0 mmol of Substrate in 5 mL DMAc.

  • Add Base and Nucleophile.

  • Heat to reaction temperature (

    
    ).
    
  • Monitor by HPLC for conversion >98%.

Performance Data[2][10]
ParameterCMN-BA (Chloro)FMN-BA (Fluoro)Analysis
Reaction Temp


FMN-BA allows milder conditions, preserving sensitive functional groups.
Time to Completion 18 - 24 Hours2 - 4 HoursFMN-BA offers significantly higher throughput.
Yield (Isolated) 65% - 75%88% - 92%CMN-BA suffers from thermal degradation/tarring at high heat.
Impurity Profile High (Decarboxylation/Tar)LowFMN-BA yields cleaner crude, simplifying purification.
Interpretation[2][11]
  • The Chloro-Limit: When using weak or hindered nucleophiles, CMN-BA requires forcing conditions (

    
    ). This often leads to thermal decarboxylation of the carboxylic acid moiety or hydrolysis of the methoxy group.
    
  • The Fluoro-Advantage: FMN-BA reacts rapidly at moderate temperatures. The cost premium of the starting material is often offset by the elimination of chromatography steps and the increase in overall yield.

Decision Framework: When to Switch?

Use the following logic tree to determine the appropriate starting material for your specific drug development campaign.

Decision_Tree Start Select Starting Material Check_Nuc Is the Nucleophile Sterically Hindered? Start->Check_Nuc Check_Scale Is the Scale > 100kg? Check_Nuc->Check_Scale No (e.g., Ammonia, Methylamine) Use_F Use 2-Fluoro (FMN-BA) (Performance Critical) Check_Nuc->Use_F Yes (e.g., ortho-subst. aniline) Check_Temp Is the Product Thermally Stable? Check_Scale->Check_Temp No (Lab/Pilot scale) Use_Cl Use 2-Chloro (CMN-BA) (Cost Optimization) Check_Scale->Use_Cl Yes (Cost dominates) Check_Temp->Use_Cl Yes (>120°C OK) Check_Temp->Use_F No (Need <80°C)

Figure 2: Process chemistry decision logic for selecting halogenated benzoic acid intermediates.

Safety & Handling Protocols

While FMN-BA is chemically superior, it introduces specific safety hazards that must be managed.

  • HF Generation: In the presence of protic sources and high heat, the displaced fluoride ion can form Hydrofluoric Acid (HF) or inorganic fluorides.

    • Mitigation: Ensure the reaction mixture contains a fluoride scavenger (e.g., Calcium salts or excess Carbonate base) to precipitate

      
       or neutralize HF in situ.
      
    • Glassware: Avoid glass reactors for high-temperature acidic workups of the Fluoro-analog; use Hastelloy or PTFE-lined vessels if acidification is required before fluoride removal.

  • Sensitization: Both compounds are potent skin sensitizers (nitro-benzoic acid derivatives). Handle in a fume hood with double-gloving (Nitrile).

Conclusion

For commodity synthesis of simple quinazolines, 2-Chloro-5-methoxy-4-nitrobenzoic acid remains the economic choice. However, for high-value APIs requiring complex amine substitutions or mild reaction conditions, 2-Fluoro-5-methoxy-4-nitrobenzoic acid is the superior reagent. The switch to the Fluoro-analog is recommended when reaction yields with the Chloro-analog fall below 70% or when thermal impurities complicate purification.

References

  • BenchChem. (n.d.).[1] 2-Fluoro-5-methoxy-4-nitrobenzoic acid Product Description. Retrieved from

  • Advanced ChemBlocks. (n.d.). 2-Chloro-5-methoxy-4-nitrobenzoic Acid Properties. Retrieved from [2]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Fluorine Effect. Retrieved from

  • Chemistry LibreTexts. (2023). 15.

    
    ) Mechanisms. Retrieved from 
    
  • National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. Retrieved from

  • World Journal of Pharmaceutical Research. (2022). Synthesis of 4-anilinoquinazoline derivatives from anthranilic acid. Retrieved from [3]

Sources

A Senior Application Scientist's Guide to 2-Chloro-5-methoxy-4-nitrobenzoic acid: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and fine chemical synthesis, the selection of a starting building block is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. This guide provides an in-depth, field-proven perspective on 2-Chloro-5-methoxy-4-nitrobenzoic acid , a highly functionalized and versatile scaffold. We will move beyond a simple cataloging of properties to a comparative analysis, grounded in experimental evidence, to illustrate its strategic advantages and potential limitations against common alternatives.

The Molecular Blueprint: Understanding Core Reactivity

2-Chloro-5-methoxy-4-nitrobenzoic acid is more than a sum of its parts; its reactivity is a concerted interplay of its four functional groups. A thorough understanding of their electronic effects is paramount to predicting its behavior and designing successful experiments.

  • The Chloro Group (Position 2): This halogen serves as a competent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. Its reactivity is significantly enhanced by the electronic orchestration of the other substituents.

  • The Nitro Group (Position 4): As a powerful electron-withdrawing group (-M, -I effects), the nitro substituent is the primary activating engine for SNAr. Positioned para to the chloro group, it strongly delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy for the substitution.

  • The Methoxy Group (Position 5): An electron-donating group (+M effect), the methoxy substituent would typically be expected to deactivate the ring towards nucleophilic attack. However, its placement meta to the site of substitution (the carbon bearing the chlorine) means its deactivating resonance effect is not transmitted to the reaction center, leaving its milder inductive effects to play a minor role. This subtle positioning is a key feature of this building block.

  • The Carboxylic Acid Group (Position 1): This group is a versatile handle for a wide array of transformations, most notably amide bond formation, esterification, and reduction. It also acts as an electron-withdrawing group, further contributing to the activation of the ring for SNAr.

Caption: Core reactivity pathways of the title compound.

Comparative Analysis: Selecting the Optimal Building Block

The true value of a building block is revealed through comparison. The choice between 2-Chloro-5-methoxy-4-nitrobenzoic acid and its structural cousins depends entirely on the desired synthetic outcome.

Building BlockKey Structural DifferenceImpact on SNAr ReactivityOptimal Use Case
2-Chloro-5-methoxy-4-nitrobenzoic acid (Reference) High reactivity due to para-NO₂ activation. Methoxy group has minimal electronic impact on the reaction site.Versatile starting point where subsequent modification of the methoxy or nitro group is desired alongside SNAr.
2-Fluoro-5-methoxy-4-nitrobenzoic acid [1]Fluoro instead of ChloroHigher Reactivity . The C-F bond is more polarized, and F⁻ is a better leaving group in SNAr due to its ability to stabilize the negative charge.[1]When maximum SNAr reactivity is required, and milder reaction conditions are a priority.
2-Chloro-5-nitrobenzoic acid [2][3]Lacks Methoxy GroupSlightly Higher Reactivity . The absence of the weakly electron-donating methoxy group results in a more electron-deficient ring, marginally favoring nucleophilic attack.A more economical choice when the methoxy functionality is not required in the final product.[4]
4-Chloro-5-methoxy-2-nitrobenzoic acid [5]Isomeric (NO₂ is ortho to Cl)Comparable Reactivity . The nitro group is now ortho to the leaving group, which also provides strong activation for SNAr. Steric hindrance from the adjacent COOH might slightly influence the approach of bulky nucleophiles.Useful for accessing different regioisomeric products where the substituent pattern is critical for biological activity.

Key Synthetic Transformations: Field-Proven Protocols

The following protocols are representative of the key transformations achievable with 2-Chloro-5-methoxy-4-nitrobenzoic acid. The causality behind procedural steps is explained to ensure reproducibility and understanding.

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (Amination)

This protocol is adapted from methodologies developed for similar activated systems, leveraging microwave energy to accelerate the reaction, often without the need for a catalyst.[4]

Rationale: The strong activation provided by the para-nitro group makes the 2-chloro position highly susceptible to nucleophilic attack by amines. Microwave irradiation provides efficient and uniform heating, dramatically reducing reaction times from hours to minutes compared to conventional heating. A solvent-free approach is often possible, simplifying workup and improving green chemistry metrics.

  • Step 1: Reagent Preparation

    • In a 10 mL microwave process vial, combine 2-Chloro-5-methoxy-4-nitrobenzoic acid (1.0 mmol, 245.6 mg).

    • Add the desired primary or secondary amine (e.g., benzylamine, 1.2 mmol, 128.6 mg, 131 µL). The slight excess of the amine ensures complete consumption of the starting material and can also act as the base to neutralize the HCl byproduct.

  • Step 2: Microwave Irradiation

    • Seal the vial with a septum cap.

    • Place the vial in the cavity of a laboratory microwave reactor.

    • Irradiate the mixture at 120°C for 15-30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Step 3: Workup and Purification

    • After cooling the vessel to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic solution with 1 M HCl (2 x 15 mL) to remove excess amine.

    • Wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-substituted anthranilic acid derivative. Expected Yield: >90%.

Caption: Workflow for microwave-assisted amination.

Protocol 2: Chemoselective Nitro Group Reduction

The reduction of the nitro group to an amine unlocks a new site for derivatization. The choice of reducing agent is critical to avoid unwanted side reactions, particularly dechlorination.

Rationale: Catalytic hydrogenation with Pd/C is often a default choice but carries a high risk of hydrodehalogenation (loss of the chloro group).[6] Using a metal in acidic media, such as tin(II) chloride (SnCl₂) or iron powder in acetic acid, provides a milder, more chemoselective alternative that preserves the C-Cl bond.[7]

  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the SNAr product from the previous step (1.0 mmol).

    • Add ethanol (20 mL) as the solvent.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 1.13 g). The large excess is required for the stoichiometry of the reduction.

  • Step 2: Reaction

    • Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Step 3: Workup and Purification

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8). This neutralizes the acid and precipitates tin salts.

    • Filter the mixture through a pad of celite to remove the inorganic solids, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired aniline derivative. Expected Yield: 85-95%.

Protocol 3: Amide Bond Formation via the Acid Chloride

This classic two-step procedure provides a reliable method for forming amides from the carboxylic acid moiety.

Rationale: Direct coupling of a carboxylic acid and an amine is possible but often requires coupling agents. A more robust and often higher-yielding method involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with an amine to form the amide bond.

  • Step 1: Formation of the Acid Chloride

    • In a fume hood, suspend 2-Chloro-5-methoxy-4-nitrobenzoic acid (1.0 mmol, 245.6 mg) in thionyl chloride (5 mL).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). The DMF catalyzes the reaction.

    • Heat the mixture to reflux for 1-2 hours. The solid should dissolve as it is converted to the acid chloride.

    • After cooling, remove the excess thionyl chloride under reduced pressure (co-evaporating with toluene can help remove the last traces) to yield the crude acid chloride, which is used immediately in the next step.

  • Step 2: Amide Formation

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane (DCM) (10 mL) under an inert atmosphere (nitrogen or argon).

    • Cool the solution in an ice bath (0°C).

    • In a separate flask, dissolve the desired amine (1.1 mmol) and a non-nucleophilic base like triethylamine (1.5 mmol) in DCM (5 mL).

    • Add the amine solution dropwise to the cold acid chloride solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates completion.

  • Step 3: Workup and Purification

    • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to give the crude amide.

    • Purify by column chromatography or recrystallization. Expected Yield: >80%.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

2-Chloro-5-methoxy-4-nitrobenzoic acid is a strategically designed building block offering a reliable platform for complex molecule synthesis. Its primary strength lies in the highly activated C-Cl bond, allowing for efficient SNAr reactions under mild conditions. The presence of orthogonal reactive sites in the nitro and carboxylic acid groups provides chemists with multiple handles for subsequent, selective derivatization. While alternatives like the fluoro-analogue may offer faster SNAr kinetics, and simpler chloro-nitrobenzoic acids provide a more economical option, the unique combination of functionalities in 2-Chloro-5-methoxy-4-nitrobenzoic acid presents a compelling balance of reactivity, versatility, and synthetic potential for the development of novel chemical entities.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-24). Exploring the Chemical Reactivity and Transformations of 2-Chloro-4-methoxy-5-nitropyridine.
  • 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. (2023-04-02).
  • Benchchem. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7.
  • Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Sigma-Aldrich. 2-Chloro-5-nitrobenzoic acid 97 | 2516-96-3.
  • 2-Chloro-5-Methoxy-4-nitro-benzoic acid CAS NO.101581-13-9.
  • Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • ResearchGate. The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid.
  • PubChem. 4-Chloro-5-methoxy-2-nitrobenzoic acid | C8H6ClNO5 | CID 3622938.
  • PubChem. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287.
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
  • Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. The Journal of organic chemistry, 72(15), 5908–5911. Available from: [Link]

  • Chemistry LibreTexts. (2025-02-02). 16.6: Nucleophilic Aromatic Substitution.
  • Blaser, H. U., Steiner, H., & Studer, M. (2009). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 1(1), 1-21. Available from: [Link]

  • Juniper Publishers. (2017-03-17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.
  • Google Patents. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • OpenStax. (2023-09-20). 16.6 Nucleophilic Aromatic Substitution.
  • MDPI. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt.
  • National Institutes of Health. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism.
  • Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and environmental microbiology, 65(6), 2317–2323. Available from: [Link]

  • ResearchGate. Nucleophilic substitution reactions with a variety of heteroaromatic,....
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of 2-Chloro-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately successful outcomes are built. In the synthesis of complex pharmaceutical intermediates, the seemingly minor presence of impurities can lead to significant downstream consequences, including altered biological activity, the formation of unwanted byproducts, and complications in regulatory approval. This guide provides an in-depth, objective comparison of analytical methodologies for benchmarking the purity of "2-Chloro-5-methoxy-4-nitrobenzoic acid" (CAS No. 101581-13-9), a key building block in organic synthesis. We will explore the causality behind experimental choices and provide actionable protocols to ensure the integrity of your research.

The Critical Impact of Purity on Synthetic Outcomes

2-Chloro-5-methoxy-4-nitrobenzoic acid is a highly functionalized aromatic compound, prized for its utility in nucleophilic aromatic substitution (SNAr) reactions and as a precursor to a variety of more complex molecules. However, its synthesis, typically involving the nitration of a substituted chlorobenzoic acid, is not without challenges. A common and often difficult-to-remove impurity is the isomeric byproduct, 2-chloro-3-nitrobenzoic acid. The presence of this isomer, even in small amounts, can significantly impact the regioselectivity of subsequent reactions, leading to a mixture of products that are challenging and costly to separate. Therefore, a robust analytical framework for purity assessment is indispensable.

Comparative Analysis of Purity Assessment Methodologies

A multi-pronged analytical approach is essential for a comprehensive understanding of the purity profile of 2-Chloro-5-methoxy-4-nitrobenzoic acid. We will compare three orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) of a derivatized sample. We will also consider the classical, yet informative, technique of melting point determination.

To illustrate the practical application of these methods, we will analyze three hypothetical batches of 2-Chloro-5-methoxy-4-nitrobenzoic acid from different suppliers (Supplier A, Supplier B, and a high-purity in-house standard).

Table 1: Comparative Purity Analysis of 2-Chloro-5-methoxy-4-nitrobenzoic Acid Batches
Analytical MethodSupplier ASupplier BIn-House StandardKey Insights
HPLC (Area %) 98.5%99.6%>99.9%Excellent for quantifying isomeric impurities.
qNMR (% Purity) 98.2%99.5%99.9%Provides an absolute purity value against a certified standard.
GC-MS (Derivatized) Isomer DetectedIsomer DetectedNo Isomer DetectedHighly sensitive for volatile and semi-volatile impurities.
Melting Point (°C) 163-166 °C165-168 °C167-168 °CA rapid, simple indicator of overall purity.

Note: The melting point for the pure compound is referenced from a structurally similar compound, 2-Chloro-5-nitrobenzoic acid, which has a reported melting point of 165-168 °C.

In-Depth Methodologies and Experimental Protocols

The choice of analytical technique is dictated by the specific information required. HPLC excels at separating and quantifying isomers, qNMR provides a highly accurate measure of absolute purity, GC-MS is invaluable for identifying volatile impurities, and melting point offers a quick purity check.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the workhorse for purity determination of non-volatile organic compounds. Its high resolving power makes it ideal for separating structurally similar isomers, which are the most probable impurities in the synthesis of 2-Chloro-5-methoxy-4-nitrobenzoic acid.

Experimental Workflow:

HPLC_Workflow prep Sample Preparation hplc HPLC Analysis prep->hplc Inject data Data Analysis hplc->data Chromatogram report Purity Report data->report Area % Calculation

Caption: High-Performance Liquid Chromatography Workflow.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Causality: The acidic mobile phase ensures that the carboxylic acid is protonated, leading to better peak shape and retention on the non-polar stationary phase.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-Chloro-5-methoxy-4-nitrobenzoic acid sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 70% B

      • 15-20 min: 70% B

      • 20-22 min: 70% to 30% B

      • 22-27 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity as the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration. It is a highly accurate and precise technique that is traceable to the International System of Units (SI).

Experimental Workflow:

qNMR_Workflow prep Precise Weighing & Sample Preparation nmr NMR Data Acquisition prep->nmr Insert Sample process Data Processing nmr->process FID calc Purity Calculation process->calc Integrated Spectrum

Caption: Quantitative NMR Workflow.

Protocol:

  • Internal Standard Selection:

    • Use a certified reference material such as benzoic acid or maleic anhydride. The standard should have signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 2-Chloro-5-methoxy-4-nitrobenzoic acid sample and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

    • Causality: Precise weighing is critical for the accuracy of the qNMR measurement.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Solvent: DMSO-d6.

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Sample

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Carboxylic acids are generally not volatile enough for direct GC analysis. Therefore, derivatization to a more volatile ester form (e.g., methyl ester) is necessary. This method is highly sensitive for detecting trace impurities that might not be visible by other techniques.

Experimental Workflow:

GCMS_Workflow deriv Derivatization gcms GC-MS Analysis deriv->gcms Inject lib Library Search & Identification gcms->lib Mass Spectrum report Impurity Profile lib->report Identified Impurities

Caption: GC-MS Workflow for Derivatized Samples.

Protocol:

  • Derivatization (Methylation):

    • Dissolve approximately 5 mg of the sample in 1 mL of methanol.

    • Add a few drops of concentrated sulfuric acid as a catalyst.

    • Heat the mixture at 60 °C for 1 hour.

    • Neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Causality: The methylation of the carboxylic acid to its corresponding methyl ester significantly increases its volatility, making it amenable to GC analysis.

  • GC-MS Conditions:

    • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 250 °C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-350 amu.

  • Data Analysis:

    • Identify the main peak corresponding to the methyl ester of 2-Chloro-5-methoxy-4-nitrobenzoic acid.

    • Search the mass spectra of any impurity peaks against a spectral library (e.g., NIST) for identification.

Alternative Building Blocks: A Comparative Perspective

While 2-Chloro-5-methoxy-4-nitrobenzoic acid is a valuable synthon, alternative reagents may be considered depending on the specific requirements of the reaction. A notable alternative is 2-Fluoro-5-methoxy-4-nitrobenzoic acid .

Table 2: Comparison with a Key Alternative
Feature2-Chloro-5-methoxy-4-nitrobenzoic acid2-Fluoro-5-methoxy-4-nitrobenzoic acidRationale for Selection
Reactivity in SNAr GoodExcellentThe carbon-fluorine bond is more polarized and a better leaving group in SNAr reactions, often leading to higher yields and milder reaction conditions.
Cost Generally lowerTypically higherThe choice may be dictated by the cost-sensitivity of the synthesis at scale.
Availability Widely availableReadily availableBoth are commercially accessible from various suppliers.

The selection between the chloro and fluoro analogs is a classic example of balancing reactivity and cost in synthetic planning. For exploratory, small-scale synthesis where maximizing yield is paramount, the fluoro derivative may be preferred. For large-scale manufacturing, the more economical chloro analog might be the more practical choice, provided the reaction conditions can be optimized to achieve an acceptable yield.

Conclusion

The rigorous assessment of purity for critical starting materials like 2-Chloro-5-methoxy-4-nitrobenzoic acid is a non-negotiable aspect of high-quality chemical research and development. A comprehensive analytical strategy employing orthogonal techniques such as HPLC, qNMR, and GC-MS provides a detailed and reliable picture of a sample's purity profile. By understanding the strengths and nuances of each method and implementing robust, self-validating protocols, researchers can ensure the integrity of their synthetic endeavors and build a solid foundation for groundbreaking discoveries.

References

  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • BIPM. (2023). Octad of standards for qNMR purity measurements. Retrieved from [Link]

  • PubMed. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Retrieved from [Link]

Safety Operating Guide

Proper Disposal Procedures for 2-Chloro-5-methoxy-4-nitrobenzoic Acid

[1][2][3][4][5]

Executive Safety Summary

Immediate Action Required: Treat 2-Chloro-5-methoxy-4-nitrobenzoic acid as a High-Risk Halogenated Nitro-Aromatic .

This compound presents a triple-threat hazard profile: it is corrosive (carboxylic acid), reactive (nitro group), and environmentally persistent (halogenated). Improper disposal can lead to uncontrolled exothermic reactions, formation of toxic dioxins during incineration, or regulatory violations under RCRA/EPA guidelines.

  • Primary Hazard: Causes serious eye damage (H318) and skin irritation (H315).[1][2]

  • Reactivity Warning: The nitro group (

    
    ) renders the compound energy-rich. While generally stable, avoid heating dry residues or mixing with strong reducing agents (e.g., hydrides, active metals) or strong bases.
    
  • Disposal Stream: Must be segregated into Halogenated Organic Waste . DO NOT mix with general non-halogenated solvents.

Chemical Profile & Hazard Identification

Understanding the molecular structure is the prerequisite for safe disposal. You are not just disposing of a white powder; you are managing three distinct functional groups.[3][4]

Functional GroupChemical RiskDisposal Implication
Carboxylic Acid (

)
Corrosive (pH < 2 in solution).[5][6]D002 Waste Characteristic. Incompatible with Cyanides/Sulfides.
Nitro Group (

)
Oxidizer/Energetic.[5][6] Potential for rapid decomposition.Do not heat. Do not mix with reducing agents.
Chlorine (

)
Halogenated.[5][6][7] Forms HCl/Dioxins upon combustion.Requires High-Temperature Incineration with acid scrubbers.[5][6]

Disposal Decision Matrix (Workflow)

The following decision logic ensures compliance with standard EH&S protocols for halogenated intermediates.

DisposalWorkflowStartWaste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Mother Liquor/Rinsate)StateCheck->LiquidSolidActionDouble Bag inHeavy Duty PolySolid->SolidActionCompatibilityCheck pH & Compatibility(No Metals/Bases)Liquid->CompatibilityLabelingLabel: 'Hazardous Waste - Toxic/Corrosive'Constituent: 2-Chloro-5-methoxy-4-nitrobenzoic acidSolidAction->LabelingLiquidActionSegregate intoHalogenated CarboyLiquidAction->LabelingCompatibility->LiquidActionDisposalShip to Incinerator(Halogen Capable)Labeling->Disposal

Figure 1: Operational workflow for determining the correct disposal path based on physical state.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Preferred Method)

Context: Most synthesis intermediates are isolated as solids. Disposal in solid form minimizes volume and reduces the risk of splashing.[6]

  • PPE Requirement: Wear nitrile gloves (double gloving recommended), safety goggles (or face shield), and a lab coat. Use a fume hood to avoid inhalation of dust.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

    • Why: Glass can break; HDPE is resistant to organic acids.

  • Transfer: Transfer the solid using a plastic spatula.

    • Critical Safety Note: Avoid metal spatulas. While the shock sensitivity is low, friction between metal and dry nitro compounds adds unnecessary risk.

  • Labeling: Attach a hazardous waste tag immediately.

    • Must include: Full chemical name (No abbreviations like "CMNBA").

    • Checkboxes: Toxic, Irritant.[1]

  • Secondary Containment: Place the primary container inside a clear zip-lock bag to prevent contamination of the outer container during transport.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Context: Generated during recrystallization or HPLC analysis.

  • Segregation (The Golden Rule): This waste MUST go into the Halogenated Organic Solvent stream.

    • Why: If mixed with non-halogenated waste (like pure acetone/methanol waste), the entire drum is reclassified as halogenated, significantly increasing disposal costs for your facility.

  • Compatibility Check:

    • Ensure the waste carboy does not contain strong bases (Sodium Hydroxide, Potassium tert-butoxide).

    • Mechanism:[2][4][7] Mixing an organic acid with a base in a closed carboy generates heat (exotherm) and gas, potentially pressurizing and rupturing the vessel.

  • Solvent Choice: If dissolving solid residue for disposal, use a combustible solvent like Acetone or Ethyl Acetate.

    • Why: These solvents facilitate the incineration process. Avoid water unless necessary, as aqueous waste requires different treatment (neutralization/precipitation) which is complex for nitro-aromatics.

Protocol C: Spill Cleanup Contingency
  • Isolate: Evacuate the immediate area if dust is airborne.[2]

  • Neutralize/Absorb:

    • Solids: Do not sweep dry (creates dust). Cover with wet sand or a dust suppressant, then scoop into a container.

    • Liquids: Absorb with vermiculite or clay-based absorbent.

    • Avoid: Do not use paper towels or sawdust (combustible organics) for concentrated nitro compounds, as drying can create a flammability hazard.

  • Decontaminate: Wash the surface with a dilute soap solution. Collect all rinsate as Protocol B.

Regulatory Classification & Waste Codes (RCRA)[1][12]

Proper coding is essential for the manifest. While this specific compound is not a "P" or "U" listed waste by specific name, it triggers "Characteristic" and "General" codes.

Regulatory BodyCodeDescriptionReasoning
EPA / RCRA D002 CorrosiveIf pH of waste solution is

.[5][6]
EPA / RCRA D003 Reactive(Conditional) Only if the specific form is determined to be explosive/unstable.[5][6]
Industry Standard Halogenated Halogenated OrganicPresence of Chlorine atom requires specific incineration protocols.[5][6]

Segregation Logic Diagram:

SegregationChemical2-Chloro-5-methoxy-4-nitrobenzoic acidStrongBaseStrong Bases(NaOH, KOH)Chemical->StrongBaseINCOMPATIBLE(Exotherm)OxidizersStrong Oxidizers(Peroxides)Chemical->OxidizersINCOMPATIBLE(Reactivity)ReducingReducing Agents(LiAlH4, Metals)Chemical->ReducingINCOMPATIBLE(Reduction of Nitro)HalogenStreamHalogenated Waste Stream(DCM, Chloroform)Chemical->HalogenStreamCOMPATIBLE(Correct Stream)

Figure 2: Chemical compatibility map.[5][6] Green lines indicate safe mixing; red dashed lines indicate dangerous incompatibilities.[5][6]

References

  • PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid (Analogous Safety Data).[5][6] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][6]

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